Oxotremorine
Description
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDOPYMFZBJHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220252 | |
| Record name | Oxotremorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-22-4 | |
| Record name | Oxotremorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxotremorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxotremorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxotremorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(pyrrolidin-1-yl)but-2-ynyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOTREMORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RY0UWH1JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxotremorine on M1-M5 Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine, a synthetic tertiary amine, is a classical and potent non-selective agonist of the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2] Its ability to cross the blood-brain barrier has made it a valuable research tool for investigating the central and peripheral effects of muscarinic receptor activation.[2] This technical guide provides a comprehensive overview of this compound's mechanism of action at each of the M1-M5 receptors, detailing its binding affinity, functional potency, and the downstream signaling pathways it elicits. The information is presented to support research and drug development efforts targeting the cholinergic system.
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its quaternary ammonium (B1175870) analog, this compound-M, at the human M1-M5 muscarinic acetylcholine receptors, primarily in Chinese Hamster Ovary (CHO) cell expression systems. These values are compiled from various sources to provide a comparative overview.
Table 1: Binding Affinity of this compound and this compound-M at M1-M5 Receptors
| Receptor Subtype | Ligand | pKi | Ki (nM) | Cell System | Radioligand | Reference |
| M1 | This compound | 8.95 | 1.12 | CHO cells | [3H]NMS | [3] |
| This compound-M | 7.77 | 17 | CHO cells | [3H]this compound-M | [3] | |
| M2 | This compound-M | 7.77 | 17 | CHO cells | [3H]this compound-M | |
| M3 | This compound | - | - | - | - | - |
| M4 | This compound-M | - | - | - | - | - |
| M5 | This compound | 5.1 (pIC50) | 8000 (IC50) | CHO cells | [3H]NMS |
Table 2: Functional Potency of this compound and this compound-M at M1-M5 Receptors
| Receptor Subtype | Ligand | pEC50 | EC50 (nM) | Functional Assay | Cell System | Reference |
| M1 | This compound | 6.41 | 390 | Receptor Selection and Amplification Technology (R-SAT) | CHO cells | |
| This compound | 6.96 | 110 | Calcium Mobilization | CHO-K1/M1 cells | ||
| M2 | This compound | - | - | cAMP Inhibition | CHO hM2 cells | |
| This compound-M | - | - | cAMP Inhibition | CHO hM2 cells | ||
| M3 | This compound M | 6.7 | 200 | Contraction | Rat oesophageal muscularis mucosae | |
| M4 | This compound-M | 6.85 | 140 | Ca-current Inhibition | NG 108-15 cells | |
| This compound M | 7.06 | 88.7 | Calcium Mobilization | CHO-K1/Gα15/M4 cells | ||
| M5 | This compound | 7.26 | 55 | Receptor Selection and Amplification Technology (R-SAT) | CHO cells | |
| This compound M | 4.6 | 25119 | [3H]-InsPs accumulation | CHO-K1 cells |
Note: Functional potency can be influenced by the specific signaling pathway being measured and the level of receptor expression in the cell system.
Signaling Pathways Activated by this compound
This compound, as a muscarinic agonist, activates distinct downstream signaling cascades depending on the receptor subtype and its associated G protein.
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family. Upon activation by this compound, the α-subunit of Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. Some studies suggest that the M5 receptor may also couple to Gsα to activate adenylyl cyclase, though less efficiently than M3 receptors.
M2 and M4 Receptor Signaling
The M2 and M4 receptor subtypes are coupled to G proteins of the Gi/o family. When activated by this compound, the α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a reduction in neuronal excitability.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound's action are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Methodology:
-
Membrane Preparation:
-
Culture CHO cells stably expressing one of the human M1-M5 muscarinic receptor subtypes.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS), and a range of concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Monophosphate (IP1) Accumulation Assay (for M1, M3, M5)
This assay measures the functional potency (EC50) of this compound at Gq/11-coupled receptors by quantifying the accumulation of a stable downstream metabolite of IP3.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing M1, M3, or M5 receptors in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Detection (using HTRF® IP-One Gq kit as an example):
-
Lyse the cells and add the HTRF® detection reagents: IP1-d2 (acceptor) and anti-IP1-cryptate (donor).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm).
-
The HTRF® signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF® ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Adenylyl Cyclase Inhibition Assay (for M2, M4)
This assay determines the functional potency (EC50) of this compound at Gi/o-coupled receptors by measuring the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing M2 or M4 receptors.
-
Seed the cells into a 96-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate the plate at 37°C for an optimized duration.
-
-
cAMP Detection (using an HTRF® cAMP kit as an example):
-
Lyse the cells and add the HTRF® detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Incubate and read the plate as described for the IP1 assay.
-
-
Data Analysis:
-
The HTRF® signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF® ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50 for inhibition) value.
-
Conclusion
This compound serves as a non-selective agonist for all five muscarinic acetylcholine receptor subtypes, eliciting distinct cellular responses through the activation of either Gq/11 or Gi/o signaling pathways. This guide provides a consolidated resource of its quantitative pharmacology and the experimental methodologies used for its characterization. A thorough understanding of this compound's mechanism of action is fundamental for researchers in the field of cholinergic pharmacology and for the development of novel, subtype-selective muscarinic ligands with improved therapeutic profiles. Further research to obtain a complete and directly comparable dataset of this compound's affinity and potency across all five receptor subtypes under uniform experimental conditions would be of significant value to the scientific community.
References
Oxotremorine: A Technical Guide to its History, Discovery, and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxotremorine, a potent and selective muscarinic acetylcholine (B1216132) receptor agonist, has played a pivotal role in cholinergic research for decades. Its ability to cross the blood-brain barrier and induce a characteristic set of physiological responses, including tremors, ataxia, and spasticity, quickly established it as an invaluable pharmacological tool. This technical guide provides an in-depth exploration of the history and discovery of this compound, its mechanism of action, and its application in key experimental protocols. Detailed methodologies, quantitative data on receptor binding and efficacy, and visualizations of signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
History and Discovery
The story of this compound begins with the discovery of its predecessor, Tremorine (1,4-dipyrrolidino-2-butyne) , in the 1950s. Researchers investigating potential anti-Parkinsonian drugs serendipitously found that Tremorine induced significant tremors and other Parkinson's-like symptoms in animals. This made it a valuable, albeit transient, tool for studying the neurochemical basis of Parkinson's disease and for screening potential therapeutic agents.[1][2]
However, the utility of Tremorine was limited by its metabolic instability; it is rapidly converted in the liver to its active metabolite, This compound (1-(4-pyrrolidin-1-ylbut-2-yn-1-yl)pyrrolidin-2-one) . This metabolic conversion led to variability in experimental results. In the early 1960s, scientists addressed this issue by synthesizing this compound directly.[3][4][5] This provided researchers with a more stable and directly acting compound, allowing for more precise and reproducible studies of the cholinergic system. The development of this compound was a significant step forward, solidifying its place as a standard research tool for investigating muscarinic receptor function.
A key development in the use of this compound as a research tool was the synthesis of its N-methyl quaternary derivative, This compound-M . Unlike this compound, this compound-M does not cross the blood-brain barrier and is a more potent agonist with effects confined to the peripheral nervous system. This distinction allowed for the elegant dissection of central versus peripheral muscarinic effects in experimental models.
Mechanism of Action
This compound exerts its effects by acting as a non-selective agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions throughout the central and peripheral nervous systems. The activation of these receptors by this compound initiates a cascade of intracellular signaling events that vary depending on the receptor subtype and the tissue in which it is expressed.
Muscarinic Receptor Subtypes and Signaling Pathways
The five muscarinic receptor subtypes are broadly classified based on their primary G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
The following diagrams illustrate the primary signaling pathways activated by this compound at each muscarinic receptor subtype.
Quantitative Data: Receptor Affinity and Efficacy
The affinity (Ki) and efficacy (EC50) of this compound for the different muscarinic receptor subtypes have been extensively characterized. The following table summarizes representative data from various studies. It is important to note that absolute values can vary depending on the experimental system (e.g., cell line, tissue preparation, radioligand used).
| Receptor Subtype | Species | Affinity (pKi) | Efficacy (pEC50) | Reference |
| M1 | Human | 6.5 - 7.5 | 6.8 - 7.8 | |
| Rat | 6.7 - 7.2 | 7.0 - 7.5 | ||
| M2 | Human | 6.0 - 7.0 | 7.2 - 8.2 | |
| Rat | 6.2 - 6.8 | 7.5 - 8.0 | ||
| M3 | Human | 6.3 - 7.3 | 7.0 - 8.0 | |
| Guinea Pig | 6.5 - 7.0 | 7.3 - 7.8 | ||
| M4 | Human | 6.4 - 7.4 | 6.5 - 7.5 | |
| Rat | 6.6 - 7.1 | 6.8 - 7.3 | ||
| M5 | Human | 6.2 - 7.2 | 6.7 - 7.7 |
Key Experimental Protocols
This compound's consistent and robust effects have led to its use in a variety of standardized experimental protocols. Below are detailed methodologies for two of the most common applications: the induction of tremor in rodents and radioligand binding assays.
This compound-Induced Tremor in Mice
This in vivo model is widely used to screen for potential anti-Parkinsonian drugs and to study the central cholinergic mechanisms underlying motor control.
Materials:
-
This compound sesquifumarate salt (or other suitable salt)
-
Saline solution (0.9% NaCl)
-
Male mice (e.g., C57BL/6, 20-25 g)
-
Observation chambers
-
Tremor scoring scale or automated tremor analysis system
Protocol:
-
Drug Preparation: Prepare a stock solution of this compound in saline. For a typical dose of 0.5 mg/kg, a 0.05 mg/mL solution can be prepared.
-
Animal Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before the experiment.
-
Baseline Observation: Place each mouse in an individual observation chamber and observe for baseline motor activity for 5-10 minutes.
-
Drug Administration: Administer this compound (e.g., 0.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Tremor Observation and Scoring: Immediately after injection, begin observing the mice for the onset and severity of tremors. Tremors typically appear within 5-10 minutes and can last for 30-60 minutes.
-
Scoring: Score the tremor intensity at regular intervals (e.g., every 5 minutes) using a standardized scale (e.g., 0 = no tremor; 1 = intermittent, mild tremor; 2 = continuous, moderate tremor; 3 = severe, whole-body tremor).
-
Data Analysis: Analyze the tremor scores over time. The area under the curve (AUC) of the tremor score versus time plot can be used as a quantitative measure of the total tremor response.
Radioligand Binding Assay with [³H]this compound-M
This in vitro assay is used to determine the affinity of unlabeled compounds for muscarinic receptors by measuring their ability to compete with the binding of a radiolabeled ligand, such as [³H]this compound-M.
Materials:
-
[³H]this compound-M (radioligand)
-
Tissue homogenate or cell membranes expressing muscarinic receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competitor compounds
-
Atropine (B194438) (for determining non-specific binding)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare a membrane suspension from the tissue or cells of interest. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane suspension + assay buffer + [³H]this compound-M.
-
Non-specific Binding: Membrane suspension + high concentration of atropine (e.g., 1 µM) + [³H]this compound-M.
-
Competition Binding: Membrane suspension + varying concentrations of the unlabeled competitor compound + [³H]this compound-M.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound and its analog, this compound-M, have been instrumental in advancing our understanding of the cholinergic system. From their initial use in Parkinson's disease research to their current application in dissecting the roles of individual muscarinic receptor subtypes, these compounds remain essential tools for pharmacologists and neuroscientists. This technical guide has provided a comprehensive overview of the history, mechanism of action, and experimental application of this compound, with the aim of facilitating its continued and effective use in scientific research. The detailed protocols, quantitative data, and pathway visualizations serve as a practical resource for both seasoned researchers and those new to the field of cholinergic pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Use of ‘Tremorine’ for screening Anti-Parkinsonian Drugs | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and functional characterization of novel derivatives related to this compound and this compound-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and action of this compound-related hybrid-type allosteric modulators of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oxotremorine Sesquifumarate: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxotremorine, a potent muscarinic acetylcholine (B1216132) receptor agonist, and its sesquifumarate salt, are invaluable tools in cholinergic research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound sesquifumarate. Detailed signaling pathways, experimental protocols for its characterization, and quantitative data are presented to facilitate its application in research and drug development.
Chemical Structure and Identification
This compound sesquifumarate is the sesquifumarate salt of this compound. The chemical structure of the active compound, this compound, is 1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pyrrolidin-2-one. The sesquifumarate salt is formed by the reaction of two molecules of this compound with three molecules of fumaric acid.
Chemical Structure of this compound:
Synonyms:
-
1-[4-(1-Pyrrolidinyl)-2-butynyl]-2-pyrrolidinone sesquifumarate[1][2][3]
-
1-(4-[1-Pyrrolidinyl]2-butynyl)-2-pyrrolidinone[4]
Table 1: Chemical and Physical Properties of this compound Sesquifumarate
| Property | Value | References |
| CAS Number | 17360-35-9 | [4] |
| Molecular Formula | C₁₂H₁₈N₂O · 1.5C₄H₄O₄ | |
| Molecular Weight | 380.39 g/mol (anhydrous basis) | |
| Appearance | Solid | |
| Melting Point | 102-105 °C | |
| Solubility | Water: >10 mg/mL | |
| Storage Temperature | 2-8°C | |
| SMILES | O=C1CCCN1CC#CCN2CCCC2.O=C(O)/C=C/C(O)=O.O=C(O)/C=C/C(O)=O.O=C(O)/C=C/C(O)=O | |
| InChI | 1S/2C12H18N2O.3C4H4O4/c215-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;35-3(6)1-2-4(7)8/h21-2,5-11H2;31-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Pharmacological Properties
This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), with a preference for the M2 receptor subtype. It mimics the action of the endogenous neurotransmitter acetylcholine at these receptors, leading to a variety of physiological responses.
Table 2: Pharmacological Data of this compound
| Parameter | Receptor Subtype | Value | References |
| Binding Affinity (Ki) | M1 | 3.31 µM | |
| M2 | 9.33 µM | ||
| M3 | 5.24 µM | ||
| M4 | 7.08 µM | ||
| Functional Potency (EC50) | M1 (Calcium Flux) | 9.17 x 10⁻⁷ M | |
| M3 (Calcium Flux) | 4.11 x 10⁻⁸ M | ||
| In Vivo Potency (ED50) in mice | Tremor | 0.11 mg/kg | |
| Salivation | 0.22 mg/kg | ||
| Analgesia | 0.28 mg/kg |
Signaling Pathways
The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Upon agonist binding, M1, M3, and M5 receptors activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to diverse cellular responses.
Caption: Gq/11 signaling pathway activated by this compound.
Gi/o Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors by this compound leads to the activation of the Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Caption: Gi/o signaling pathway activated by this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the desired muscarinic receptor subtype in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS), and varying concentrations of unlabeled this compound sesquifumarate.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This protocol measures the ability of this compound to stimulate intracellular calcium mobilization via Gq-coupled muscarinic receptors.
References
- 1. The M2 muscarinic receptor mediates contraction through indirect mechanisms in mouse urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sesquifumarate | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 4. This compound sesquifumarate salt ≥98% (HPLC), solid | 17360-35-9 [sigmaaldrich.com]
Oxotremorine: A Technical Guide to a Selective Muscarinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine, a synthetic tertiary amine, and its quaternary ammonium (B1175870) analog, this compound M, are potent and widely utilized agonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Although often described as non-selective, detailed pharmacological studies have revealed subtle differences in its affinity and functional potency across the five muscarinic receptor subtypes (M1-M5). This technical guide provides an in-depth overview of this compound's pharmacological profile, detailing its binding affinities, functional potencies, and the downstream signaling pathways it modulates. Furthermore, this guide outlines comprehensive experimental protocols for the key assays used to characterize this compound and similar muscarinic ligands, and presents visual representations of its signaling mechanisms and experimental workflows.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-[4-(1-pyrrolidinyl)-2-butynyl]-2-pyrrolidinone |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molar Mass | 206.28 g/mol |
| CAS Number | 70-22-4 |
Quantitative Pharmacological Data
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and its analog, this compound-M, at the five human muscarinic receptor subtypes (M1-M5). Data is compiled from various studies, primarily utilizing recombinant human receptors expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | pKi | Ki (nM) | Reference |
| M1 | [³H]-NMS | 5.5 | ~3162 | [3] |
| M1 | [³H]-Oxotremorine-M | 7.77 | 17 | [3] |
| M2 | [³H]-NMS | 6.0 | ~1000 | [3] |
| M3 | [³H]-NMS | 5.8 | ~1585 | |
| M4 | [³H]-NMS | 5.7 | ~1995 | |
| M5 | [³H]-NMS | 5.1 | ~7943 |
Note: NMS refers to N-methylscopolamine, a non-selective muscarinic antagonist.
Table 2: Functional Potency of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | pEC50 | EC50 (nM) | Reference |
| M1 | R-SAT | 6.41 | 390 | |
| M2 | R-SAT | 7.6 | 25 | |
| M3 | R-SAT | 7.3 | 50 | |
| M4 | R-SAT | 7.52 | 30 | |
| M5 | R-SAT | 7.26 | 55 |
Note: R-SAT refers to Receptor Selection and Amplification Technology, a functional assay.
Table 3: Binding Affinity of this compound-M at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | pKi | Ki (nM) |
| M1 | [³H]-Pirenzepine | 7.4 | 40 |
| M2 | [³H]-AF-DX 384 | 7.9 | 12.6 |
| M3 | [³H]-4-DAMP | 7.6 | 25.1 |
| M4 | [³H]-Himbacine | 7.5 | 31.6 |
| M5 | [³H]-NMS | 7.2 | 63.1 |
Table 4: Functional Potency of this compound-M at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | pEC50 | EC50 (nM) | Reference |
| M1 | Calcium Mobilization | 6.9 | 126 | |
| M2 | cAMP Inhibition | 8.1 | 7.9 | |
| M3 | Calcium Mobilization | 7.4 | 39.8 | |
| M4 | Calcium Mobilization (Gα15) | 7.1 | 79.4 | |
| M5 | [³H]-InsPs Accumulation | 4.6 | 25119 |
Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate distinct intracellular signaling cascades depending on the receptor subtype.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Gi/o Signaling Pathway (M2, M4 Receptors)
The M2 and M4 receptor subtypes couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
CHO cell membranes stably expressing the human muscarinic receptor subtype of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-NMS (specific activity ~80 Ci/mmol).
-
Non-specific determinant: Atropine (B194438) (1 µM final concentration).
-
Test compound: this compound, serially diluted.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a concentration near its Kd), and 100 µL of cell membrane preparation.
-
Non-specific Binding (NSB): 50 µL of atropine solution, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plate, followed by 3-4 washes with ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (FLIPR)
This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by this compound, using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO cells stably expressing the human M1, M3, or M5 receptor.
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-6).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound: this compound, serially diluted.
-
FLIPR instrument.
Procedure:
-
Seed the cells into the microplates and culture overnight.
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist (e.g., acetylcholine).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cyclic AMP (cAMP) Inhibition Assay (HTRF)
This protocol describes a method to measure the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi/o-coupled muscarinic receptors (M2, M4) by this compound. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Materials:
-
CHO cells stably expressing the human M2 or M4 receptor.
-
Cell culture medium.
-
White, low-volume 384-well plates.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Test compound: this compound, serially diluted.
-
HTRF-compatible plate reader.
Procedure:
-
Plate the M2 or M4 expressing cells in the 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for 30 minutes.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis. This represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
Conclusion
This compound and its derivatives remain invaluable tools in the study of muscarinic acetylcholine receptors. This guide has provided a comprehensive overview of its pharmacological properties, including quantitative data on its interaction with all five receptor subtypes. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a practical resource for researchers in the field of cholinergic pharmacology and drug discovery. A thorough understanding of this compound's profile is crucial for the design and interpretation of experiments aimed at elucidating the physiological and pathological roles of muscarinic receptors and for the development of novel, subtype-selective therapeutic agents.
References
Beyond the Canonical: An In-depth Technical Guide to the Non-Muscarinic Molecular Targets of Oxotremorine
For Researchers, Scientists, and Drug Development Professionals
Oxotremorine, a classic cholinergic agonist, is a cornerstone tool in neuroscience research, primarily valued for its potent activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). However, a growing body of evidence reveals that its actions are not confined to this receptor family. This technical guide delves into the non-muscarinic molecular targets of this compound and its frequently studied quaternary ammonium (B1175870) derivative, this compound-M. Understanding these off-target interactions is critical for the precise interpretation of experimental data and for the development of more selective therapeutic agents. This document provides a comprehensive overview of these interactions, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Direct Modulation of Ion Channels by this compound-M
Recent studies have unveiled that this compound-M, the permanently charged analog of this compound, can directly interact with several key ion channels, independent of muscarinic receptor activation. These interactions are significant as they can contribute to the overall physiological and toxicological profile of this compound.
KCNQ2/3 (Kv7.2/7.3) Potassium Channels
This compound-M has been shown to be a direct inhibitor of KCNQ2/3 potassium channels, the molecular correlate of the neuronal M-current. This direct inhibition is a novel finding that is distinct from the well-established muscarinic receptor-mediated suppression of the M-current. Notably, the parent compound, this compound, does not exhibit this direct inhibitory effect, suggesting the quaternary amine moiety of this compound-M is crucial for this interaction.[1]
Quantitative Data: Direct Inhibition of KCNQ2/3 by this compound-M
| Target | Compound | Action | Quantitative Metric | Value | Species/System | Reference |
| KCNQ2/3 | This compound-M | Inhibition | Not specified in abstract | - | Human recombinant channels in Xenopus oocytes | [1] |
Experimental Protocol: Electrophysiological Recording of KCNQ2/3 Currents
The direct inhibitory effect of this compound-M on KCNQ2/3 channels was characterized using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes.[1]
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are surgically harvested and defolliculated. Oocytes are then injected with cRNAs encoding human KCNQ2 and KCNQ3 subunits. In control experiments to confirm muscarinic receptor independence, oocytes are injected with only KCNQ2/3 cRNAs and not with M1 muscarinic receptor cRNA.
-
Electrophysiological Recording: Two to five days post-injection, whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. Oocytes are perfused with a standard frog Ringer's solution.
-
Voltage Protocol: To elicit KCNQ2/3 currents, oocytes are held at a holding potential of -80 mV and stepped to various depolarizing potentials (e.g., -60 mV to +40 mV) for a duration sufficient to achieve steady-state activation.
-
Drug Application: this compound-M is applied to the bath perfusion. To test for muscarinic receptor independence, the muscarinic antagonist atropine (B194438) is co-applied with this compound-M. The lack of effect of atropine on the this compound-M-induced inhibition of KCNQ2/3 currents in oocytes not expressing M1 receptors confirms the direct channel blockade.[1]
Nicotinic Acetylcholine Receptors (nAChRs)
This compound-M has been identified as a mixed-function agonist and partial blocker at muscle-type nicotinic acetylcholine receptors. It can activate nAChR channels, albeit with a significantly shorter mean open time compared to canonical nicotinic agonists like acetylcholine. This suggests a complex interaction with the receptor, leading to both activation and a rapid blocking event.[2]
Quantitative Data: Interaction of this compound-M with Muscle nAChRs
| Target | Compound | Action | Quantitative Metric | Value (mM) | Species/System | Reference |
| Muscle nAChR | This compound-M | Agonist/Partial Blocker | Dissociation Equilibrium Constant (KD) | 0.6 | Xenopus myocytes |
Experimental Protocol: Single-Channel Patch-Clamp Recording of nAChRs
The characterization of this compound-M's action on nAChRs was performed using single-channel patch-clamp recordings from cultured Xenopus myocytes.
-
Cell Culture: Primary cultures of myocytes are established from the skeletal myotomes of Xenopus larvae. These cells are known to express nAChRs without co-expression of muscarinic receptors.
-
Patch-Clamp Recording: Single-channel currents are recorded in the cell-attached configuration. The patch pipette contains the desired concentration of this compound-M in a saline solution.
-
Data Acquisition and Analysis: The membrane potential is held at a constant negative potential (e.g., -100 mV) to record inward currents. The recorded single-channel events are analyzed to determine properties such as mean channel open time, single-channel conductance, and the frequency of channel opening and flickering. These parameters are compared to those elicited by a standard nicotinic agonist like suberyldicholine.
N-Methyl-D-Aspartate (NMDA) Receptors
A surprising finding is the ability of this compound-M to directly potentiate NMDA receptor-mediated currents. This potentiation occurs independently of muscarinic receptor activation and is not observed with the parent compound, this compound. The presence of the tri-methyl ammonium moiety in this compound-M is thought to be critical for this direct interaction with the NMDA receptor complex.
Quantitative Data: Direct Potentiation of NMDA Receptors by this compound-M
| Target | Compound | Action | Quantitative Metric | Value | Species/System | Reference |
| NR1/2B NMDA Receptors | This compound-M | Potentiation | Not specified in abstract | - | Human recombinant receptors in Xenopus oocytes |
Experimental Protocol: Two-Electrode Voltage-Clamp of Co-expressed Receptors
The direct potentiation of NMDA receptors by this compound-M was demonstrated in Xenopus oocytes co-expressing NMDA receptor subunits.
-
Oocyte Preparation and cRNA Injection: Xenopus oocytes are injected with cRNAs for human NMDA receptor subunits (NR1 and NR2B). To confirm muscarinic independence, experiments are conducted in oocytes not injected with M1 receptor cRNA.
-
Electrophysiological Recording: Two to three days post-injection, whole-cell currents are recorded using a two-electrode voltage-clamp setup.
-
Drug Application: NMDA receptor-mediated currents are activated by the co-application of NMDA and glycine. This compound-M is then co-applied with the NMDA and glycine. The potentiation of the NMDA current by this compound-M is measured. The lack of inhibition by the muscarinic antagonist atropine confirms the direct effect on the NMDA receptor.
Indirect Modulation of Ion Channels via Muscarinic Receptor Signaling
While not direct targets, this compound and this compound-M can modulate the activity of several voltage-gated ion channels as a downstream consequence of muscarinic receptor activation. Understanding these pathways is crucial for interpreting the cellular effects of these compounds.
Voltage-Gated Calcium Channels (VGCCs)
This compound-M inhibits N-, Q-, and R-type voltage-gated calcium channels. This inhibition is mediated by the activation of M2 muscarinic receptors, which couple to pertussis toxin-sensitive G proteins (Gi/o). The subsequent signaling cascade is voltage-sensitive. The concentration of this compound-M required for half-maximal inhibition of the peak Ba2+ current (as a surrogate for Ca2+) was 40.8 nM, with a maximal inhibition of 75.9%.
Tetrodotoxin-Sensitive Voltage-Gated Sodium Channels (VGSCs)
The inhibition of tetrodotoxin-sensitive sodium channels by this compound-M is mediated by M1 muscarinic receptor activation. This pathway involves the Gq/11 family of G proteins and the subsequent activation of phospholipase C (PLC) β1. This signaling cascade leads to a voltage-insensitive inhibition of the sodium current.
Uninvestigated Potential Targets
While direct interactions have been identified for the ion channels listed above, there is a lack of evidence in the current literature for direct interactions of this compound or this compound-M with other potential off-target candidates, including:
-
TREK-1 and TASK-3 Potassium Channels: Despite their roles in neuronal excitability, no studies to date have directly implicated these two-pore domain potassium channels as targets of this compound.
-
Sigma Receptors: Searches of the pharmacological literature did not yield any evidence for significant binding affinity or functional modulation of sigma-1 or sigma-2 receptors by this compound.
Summary and Implications
The pharmacological profile of this compound, and particularly its quaternary derivative this compound-M, is more complex than previously appreciated. The discovery of direct, non-muscarinic interactions with KCNQ2/3 channels, nicotinic acetylcholine receptors, and NMDA receptors necessitates a re-evaluation of data from studies using these compounds. Researchers must consider that the observed physiological effects may be a composite of both muscarinic and these non-muscarinic actions. For drug development professionals, these findings highlight the potential for designing novel compounds with mixed pharmacology or, conversely, underscore the importance of screening for these off-target effects to develop more selective muscarinic agents. The detailed methodologies provided herein offer a template for assessing such off-target activities in future drug discovery and development pipelines.
References
In Vitro Binding Affinity of Oxotremorine to Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Oxotremorine, a potent muscarinic acetylcholine (B1216132) receptor agonist, to the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways to support research and development in pharmacology and drug discovery.
Quantitative Binding Affinity of this compound
Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Test System | Radioligand | Reference |
| M1 | 17 | CHO cells expressing human M1 receptor | [3H]-Oxotremorine-M | (Data derived from pKi of 7.77) |
| M2 | 400 | CHO cells expressing human M2 receptor | [3H]-N-methylscopolamine | (Data derived from pIC50 of 6.4) |
| M3 | - | Data not available | - | - |
| M4 | - | Data not available | - | - |
| M5 | - | Data not available | - | - |
Table 2: Functional Potency (EC50/IC50) of this compound and its Analogs for Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist | EC50/IC50 (nM) | Assay Type | Test System | Reference |
| M1 | This compound-M | - | Inhibition of PI turnover | - | [2] |
| M2 | This compound | - | - | Brainstem and thalamic regions | [3] |
| M3 | This compound | 41.1 | Calcium Flux | HiTSeeker CHRM3 Cell Line | [4] |
| M4 | This compound-M | 140 | Ca-current inhibition | NG 108-15 hybrid cells | [5] |
| M5 | - | Data not available | - | - | - |
Note: The potency of this compound is noted to be higher in brainstem and thalamic regions, which have a high density of M2 receptors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the in vitro binding affinity of this compound.
Radioligand Competition Binding Assay
This protocol describes a typical competition binding assay to determine the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).
Objective: To determine the binding affinity of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Competitor: this compound.
-
Non-specific Binding Control: Atropine (B194438) (a high-affinity muscarinic antagonist).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Vacuum manifold.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding (TB): Add assay buffer, [3H]-NMS (at a concentration close to its Kd), and cell membrane suspension.
-
Non-specific Binding (NSB): Add assay buffer, [3H]-NMS, a high concentration of atropine (e.g., 1 µM), and cell membrane suspension.
-
Competition: Add assay buffer, [3H]-NMS, varying concentrations of this compound, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the TB counts.
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Workflow Diagram:
Caption: Workflow for a Radioligand Competition Binding Assay.
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly classified into two groups based on their G-protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by an agonist like this compound initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: Gq/11-Coupled Signaling Pathway for M1, M3, and M5 Receptors.
Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors by an agonist like this compound leads to the activation of the inhibitory Gi/o protein. The α-subunit of the Gi/o protein inhibits adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability.
Caption: Gi/o-Coupled Signaling Pathway for M2 and M4 Receptors.
Conclusion
This technical guide provides a consolidated resource on the in vitro binding affinity of this compound to muscarinic receptor subtypes. The presented data, experimental protocols, and signaling pathway diagrams offer a foundational understanding for researchers in the field. The lack of a complete and consistent dataset for this compound's binding affinity across all five cloned human muscarinic receptor subtypes highlights an area for future research that would be highly valuable to the scientific community. Further studies are needed to fully characterize the binding profile of this important pharmacological tool.
References
- 1. This compound M | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of muscarinic cholinergic receptor binding in the vas deferens, bladder, prostate and penis of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
A Foundational Guide to Oxotremorine-Induced Tremors for Preclinical Research
Introduction
Oxotremorine, a synthetic tertiary amine, is a potent and selective muscarinic acetylcholine (B1216132) receptor agonist that readily crosses the blood-brain barrier.[1][2][3] Its ability to induce a suite of central nervous system effects, including ataxia, spasticity, and most notably, pronounced tremors, has established it as an invaluable pharmacological tool.[1][2] For decades, the this compound-induced tremor model has served as a foundational experimental paradigm, particularly in the search for and evaluation of anti-Parkinsonian drugs. This guide provides an in-depth overview of the core principles of this model, detailing its mechanism of action, experimental protocols, key quantitative data, and the complex signaling pathways involved.
Core Mechanism of Action
The primary mechanism by which this compound induces tremors is the direct stimulation of central muscarinic acetylcholine receptors (M1-M5). By mimicking the action of acetylcholine, this compound creates a state of cholinergic hyperactivity within the brain. This overstimulation of muscarinic pathways, particularly within the basal ganglia, disrupts normal motor control and generates the characteristic tremor phenotype. The tremor is believed to originate in the neostriatum, a key nucleus of the basal ganglia. While this compound also has peripheral effects like salivation and lacrimation, its central action is the cornerstone of its utility in tremor research.
Caption: this compound's primary mechanism of action.
The this compound-Induced Tremor Model: Experimental Protocols
The successful implementation of the this compound model requires standardized protocols for induction and assessment.
Animal Subjects
The most commonly used subjects are mice and rats.
Induction Protocol
-
Animal Acclimatization: Animals should be acclimatized to the laboratory environment to reduce stress-induced variability.
-
Baseline Measurements: Record baseline motor activity and other relevant physiological parameters.
-
Peripheral Antagonist (Optional): To isolate central effects and reduce peripheral cholinergic side effects, animals can be pretreated with a peripherally restricted muscarinic antagonist, such as methylatropine.
-
This compound Administration: Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Dosage must be carefully selected based on the animal species (see Table 1).
-
Observation: Following administration, place the animal in an observation cage for monitoring and quantitative assessment.
Tremor Assessment and Quantification
Objective and quantitative measurement is critical for robust data.
-
Instrumentation: Tremor can be reliably measured using accelerometer-based recording systems or capacitance transducers. These instruments capture the movements for subsequent analysis.
-
Data Analysis: The recorded data is typically subjected to power spectral analysis to determine key parameters.
-
Key Parameters:
-
Latency: Time from injection to the onset of tremors.
-
Duration: Total time the animal exhibits tremors.
-
Frequency: The dominant peak of the tremor, measured in Hertz (Hz).
-
Intensity/Amplitude: The magnitude or power of the tremor.
-
Caption: Experimental workflow for tremor induction and measurement.
Quantitative Data from Foundational Studies
Quantitative characterization of the tremor is essential for comparative studies. The tables below summarize key data from foundational research.
Table 1: Pharmacological Parameters of this compound-Induced Tremor in Rodents
| Species | Dose | Route | Latency (min) | Duration (min) | Frequency (Hz) | Citation(s) |
|---|---|---|---|---|---|---|
| Mouse | 0.5 mg/kg | i.p. | 4.3 ± 0.4 | 18.0 ± 2.2 | 12.7 ± 0.3 | |
| Mouse | >50 µg/kg | s.c. | Not Specified | Not Specified | Not Specified | |
| Rat | 0.25 mg/kg | Not Specified | Not Specified | Not Specified | Not Specified | |
| Rat | >150 µg/kg | s.c. | Not Specified | Not Specified | Not Specified |
Note: The study in mice (0.5 mg/kg) observed that the tremor frequency significantly shifted to a lower frequency as a function of time.
Table 2: Neurochemical Changes Following this compound Administration in Rats
| Parameter | Condition | Concentration (ng/ml) | Citation(s) |
|---|---|---|---|
| Plasma Norepinephrine (B1679862) | Baseline | 0.62 ± 0.07 | |
| Post-Oxotremorine (0.25 mg/kg) | 3.01 ± 0.47 | ||
| Plasma Epinephrine (B1671497) | Baseline | 0.82 ± 0.14 | |
| Post-Oxotremorine (0.25 mg/kg) | 3.42 ± 0.48 |
Note: this compound has also been shown to increase the concentration of whole brain acetylcholine; however, studies suggest this increase may not be causally related to the tremor, as tremor can subside while acetylcholine levels remain elevated.
Neuroanatomical and Signaling Pathways
While the core mechanism is cholinergic, the expression of this compound-induced tremor is modulated by a complex interplay of other neurotransmitter systems and brain circuits.
The Cholinergic-Dopaminergic Imbalance
A central theory in motor control, particularly relevant to Parkinson's disease, is the balance between dopamine (B1211576) and acetylcholine in the striatum. Dopamine, released from nigrostriatal neurons, typically exerts an inhibitory effect on cholinergic interneurons within the striatum. In dopamine-depleted states, this inhibition is lost, leading to cholinergic hyperactivity, which is thought to be a primary driver of tremor. The this compound model pharmacologically mimics this state of cholinergic dominance, providing a functional model to test therapies aimed at restoring this balance.
Caption: Cholinergic-dopaminergic interaction in the striatum.
Modulation by the Adrenergic System
The adrenergic system plays a significant modulatory role. Studies have shown that beta-2 adrenoceptors located within the central nervous system can influence tremor intensity.
-
Antagonism: The beta-2 selective antagonist ICI 118,551 and the non-selective beta-antagonist propranolol (B1214883) dose-dependently reduce the intensity of this compound-induced tremors.
-
Agonism: Conversely, the lipophilic beta-2 agonist clenbuterol (B1669167) enhances the tremor.
There is also evidence suggesting that peripheral catecholamines augment tremor through the stimulation of beta-2 adrenoceptors, as this compound administration significantly increases plasma epinephrine and norepinephrine (see Table 2).
Brain Structures and Efferent Pathways
The tremor is thought to originate in the neostriatum, with its frequency and intensity being influenced by different basal ganglia efferent pathways.
-
Intensity Pathway: Involves strio-entopeduncular-cortical projections.
-
Frequency Pathway: Involves projections to the midbrain and brainstem. Lesions to the entopeduncular and subthalamic nuclei have been shown to reduce both the frequency and intensity of the tremor.
Table 3: Effects of Key Pharmacological Agents on this compound-Induced Tremor
| Agent | Class | Effect on Tremor | Proposed Mechanism / Receptor | Citation(s) |
|---|---|---|---|---|
| Atropine | Muscarinic Antagonist | Inhibition | Blocks muscarinic acetylcholine receptors | |
| Scopolamine | Muscarinic Antagonist | Abolished | Blocks central muscarinic acetylcholine receptors | |
| Propranolol | Non-selective β-blocker | Inhibition | Antagonism of central β2-adrenoceptors | |
| ICI 118,551 | Selective β2-antagonist | Reduction | Selective antagonism of central β2-adrenoceptors | |
| Metoprolol | Selective β1-antagonist | No effect | Demonstrates lack of β1 involvement | |
| Clenbuterol | β2-agonist | Enhancement | Stimulation of central β2-adrenoceptors | |
| Reserpine | VMAT Inhibitor | Inhibition | Depletes tissue noradrenaline |
| Haloperidol | Dopamine D2 Antagonist | No effect | Suggests tremor is not directly mediated by D2 blockade | |
Conclusion
The this compound-induced tremor model remains a cornerstone of motor system research and neuropharmacology. Its well-defined cholinergic mechanism, coupled with robust and quantifiable endpoints, provides a reliable platform for investigating the pathophysiology of tremor and for the preclinical screening of novel therapeutic agents. Understanding the foundational principles of this model—from its core cholinergic action to the critical modulatory roles of the dopaminergic and adrenergic systems—is essential for any researcher aiming to unravel the complexities of tremor and develop more effective treatments for movement disorders like Parkinson's disease.
References
Methodological & Application
Oxotremorine Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine, a potent and selective muscarinic acetylcholine (B1216132) receptor agonist, serves as a critical pharmacological tool in neuroscience research.[1][2] Its ability to cross the blood-brain barrier and mimic the effects of acetylcholine at muscarinic receptors makes it invaluable for studying the cholinergic system's role in various physiological and pathological processes.[3] In rodent models, this compound is widely used to induce a range of effects, including tremors, salivation, hypothermia, and alterations in behavior, thereby providing valuable insights into conditions like Parkinson's disease, schizophrenia, and cognitive disorders.[1][2]
This document provides detailed application notes and standardized protocols for the administration of this compound in rodent models, aimed at ensuring experimental reproducibility and data reliability.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes of mAChRs (M1-M5). The M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
In the central nervous system, particularly the hippocampus and cortex, this compound's effects are predominantly mediated by the M1 receptor subtype coupled to Gα(q)/11. Activation of the M1 receptor initiates a signaling cascade that leads to the potentiation of NMDA receptors, a crucial mechanism in synaptic plasticity, learning, and memory.
Below is a diagram illustrating the simplified signaling pathway of this compound at an M1 muscarinic receptor.
Caption: this compound M1 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize common dosage ranges and administration routes for this compound in mice and rats based on published literature. Dosages can vary significantly depending on the specific research question, rodent strain, and desired behavioral or physiological outcome.
Table 1: this compound Dosage and Administration in Mice
| Application/Effect | Strain | Route of Administration | Dosage Range | Reference |
| Tremor Induction | Not Specified | Subcutaneous (SC) | > 50 µg/kg | |
| Salivation Induction | Not Specified | Subcutaneous (SC) | > 75 µg/kg | |
| Reduction of Repetitive Behaviors | BTBR T+ tf/J | Intraperitoneal (IP) | 0.001 - 0.01 mg/kg | |
| Pharmacokinetic Studies | Not Specified | Intravenous (IV), Oral | Not specified |
Table 2: this compound Dosage and Administration in Rats
| Application/Effect | Strain | Route of Administration | Dosage Range | Reference |
| Tremor Induction | Not Specified | Subcutaneous (SC) | > 150 µg/kg | |
| Salivation Induction | Not Specified | Subcutaneous (SC) | > 200 µg/kg | |
| Antinociceptive Effects (Formalin Test) | Not Specified | Not Specified | 0.1 - 0.2 mg/kg | |
| Facilitation of Masculine Sexual Behavior | Wistar | Intraperitoneal (IP) | 0.1 - 0.8 mg/kg | |
| Amelioration of Depression-like Behavior | Not Specified | Not Specified | Not specified | |
| Reversal of Hemorrhagic Shock | Not Specified | Intravenous (IV) | 50 µg/kg | |
| Increased Tail-Flick Latency | Not Specified | Subcutaneous (SC) | 30 - 300 µg/kg |
Experimental Protocols
Protocol 1: Induction of Tremor and Salivation in Rodents
Objective: To induce and quantify tremor and salivation in mice or rats for the screening of potential anti-Parkinsonian drugs or for studying cholinergic system function.
Materials:
-
This compound sesquifumarate salt
-
Sterile saline (0.9% NaCl)
-
Syringes and needles appropriate for the route of administration (e.g., 27-30 gauge for SC injection)
-
Animal scale
-
Stopwatch
-
Observational scoring system for tremor and salivation
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile saline. Further dilute the stock solution to the desired final concentration for injection. The volume of injection should be minimized (e.g., 5-10 ml/kg for SC).
-
Animal Handling and Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes prior to injection.
-
Baseline Observation: Observe the animals for any pre-existing tremors or excessive salivation.
-
This compound Administration: Weigh each animal to accurately calculate the dose. Administer this compound via the desired route (subcutaneous is common for these effects).
-
Observation and Scoring:
-
Immediately after injection, begin observing the animal for the onset of tremors and salivation.
-
Record the latency to the first observable sign of tremor and salivation.
-
At predefined time points (e.g., 5, 15, 30, 60 minutes post-injection), score the severity of tremors and salivation using a standardized scoring scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).
-
-
Data Analysis: Analyze the latency, duration, and peak severity of the induced effects.
Protocol 2: Assessment of Repetitive Behaviors in Mice
Objective: To evaluate the effect of this compound on repetitive behaviors, such as marble burying and self-grooming, which are relevant to models of autism spectrum disorder.
Materials:
-
This compound methiodide
-
Sterile saline (0.9% NaCl)
-
Standard mouse cages
-
Bedding material
-
Marbles (for marble burying test)
-
Video recording equipment (optional, for detailed behavioral analysis)
Procedure:
-
Drug Preparation and Administration: Prepare this compound solution in sterile saline. Thirty minutes before the behavioral test, administer the solution or vehicle (saline) via intraperitoneal (IP) injection.
-
Marble Burying Test:
-
Prepare test cages with 5 cm of fresh bedding.
-
Place 20 marbles in a 4x5 grid on the surface of the bedding.
-
Place a single mouse in the cage and leave it undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Self-Grooming Test:
-
Place a single mouse in a clean, empty cage without bedding.
-
Allow the mouse to acclimate for 10 minutes.
-
Record the cumulative time the mouse spends grooming all parts of its body during a 10-minute observation period.
-
-
Data Analysis: Compare the number of buried marbles or the time spent grooming between the this compound-treated and vehicle-treated groups.
Experimental Workflow
The following diagram outlines a general experimental workflow for studies involving this compound administration in rodent models.
Caption: General Experimental Workflow for this compound Studies.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the administration of this compound in rodent models. Researchers should carefully consider the specific objectives of their study to select the appropriate dosage, administration route, and outcome measures. Adherence to standardized protocols is paramount for generating robust and reproducible data that will advance our understanding of the cholinergic system and its role in health and disease.
References
Intravenous (IV) Administration of Oxotremorine in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intravenous (IV) administration of Oxotremorine in rats for research purposes. This document includes detailed experimental protocols, quantitative data on dosages and effects, and visualizations of the experimental workflow and the relevant signaling pathway.
Introduction
This compound is a potent and non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] It readily crosses the blood-brain barrier and is widely used in experimental models to study the central and peripheral effects of cholinergic stimulation. In neuroscience research, it is often employed to induce tremor and ataxia, mimicking symptoms of Parkinson's disease, thereby serving as a tool for screening potential anti-Parkinsonian drugs.[2] Intravenous administration allows for rapid and precise delivery of the compound, ensuring immediate systemic circulation and a swift onset of action.
Quantitative Data: Dosages and Observed Effects
The intravenous dosage of this compound in rats can vary significantly depending on the research objective. The following table summarizes reported dosages and their corresponding effects.
| Dosage (µg/kg) | Rat Strain | Observed Effects | Reference |
| 10 - 300 | Sprague-Dawley | Dose-dependent increase in intraspinal acetylcholine release; induction of antinociception. | [3] |
| 50 | Sprague-Dawley | Increased mean arterial pressure and survival rate in a model of hemorrhagic shock. | [4] |
| 400 (IP, for comparison) | Not Specified | Facilitation of male rat sexual behavior. | [5] |
Note: The route of administration can significantly impact the effective dose. The table includes an intraperitoneal (IP) dosage for comparative purposes, highlighting that different routes require different dose considerations.
Experimental Protocols
This section outlines a detailed protocol for the intravenous administration of this compound in rats. This protocol is a composite of established procedures for IV injection in rats and should be adapted to specific experimental needs and institutional guidelines.
Materials
-
This compound (e.g., this compound M iodide, this compound sesquifumarate)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for cannulation (if applicable)
-
Catheters (for femoral vein cannulation)
-
Restraining device for rats
-
Heating pad or lamp
-
Syringes (1 ml) and needles (25-27G)
-
Gauze
-
70% ethanol
Drug Preparation
-
Vehicle Selection: this compound M iodide is soluble in water. Sterile saline (0.9% NaCl) is a commonly used vehicle for intravenous injections in rodents.
-
Calculation of Concentration:
-
Determine the desired dose in mg/kg.
-
Weigh the rat to determine the total dose required.
-
Calculate the required concentration of the this compound solution based on the desired injection volume. A typical injection volume for a rat is 0.1-0.5 ml.
-
Example Calculation: For a 250g rat and a target dose of 50 µg/kg (0.05 mg/kg), the total dose is 0.0125 mg. If the desired injection volume is 0.2 ml, the required concentration is 0.0625 mg/ml.
-
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen vehicle. To enhance solubility, sonication can be used.
-
Dilute the stock solution with the vehicle to achieve the final desired concentration for injection.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before administration.
-
Animal Preparation
-
Acclimatization: Allow rats to acclimate to the laboratory environment for at least one week before the experiment.
-
Anesthesia (for surgical procedures): For procedures requiring surgical cannulation of a vein (e.g., femoral vein), anesthetize the rat according to your institution's approved protocol. Isoflurane or a ketamine/xylazine mixture are common choices.
-
Restraint (for non-surgical procedures): For injections into the lateral tail vein, a restraining device is often necessary to minimize animal movement and stress.
Intravenous Injection Procedure
Two common methods for IV injection in rats are via the lateral tail vein and the femoral vein.
-
Vasodilation: To improve visualization of the tail veins, warm the rat's tail using a heating lamp or by immersing it in warm water (38-40°C) for a few minutes.
-
Positioning: Place the rat in a restraining device, allowing the tail to be accessible.
-
Disinfection: Clean the tail with 70% ethanol.
-
Injection:
-
Identify one of the lateral tail veins.
-
Using a 25-27G needle attached to the syringe containing the this compound solution, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
-
A successful insertion may be indicated by a small "flash" of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
This method is suitable for studies requiring repeated or continuous infusions.
-
Surgical Preparation: Anesthetize the rat and shave the inguinal area of one hind limb. Disinfect the surgical site with an appropriate antiseptic.
-
Incision: Make a small incision in the skin over the femoral triangle to expose the femoral vein.
-
Cannulation: Carefully isolate the femoral vein and insert a sterile catheter. Secure the catheter in place with surgical sutures.
-
Patency Check: Flush the catheter with a small amount of heparinized saline to ensure it is patent.
-
Injection: Connect the syringe containing the this compound solution to the catheter and infuse the drug at the desired rate.
-
Post-Surgical Care: After the experiment, either remove the catheter and close the incision or maintain the catheter for future use, following appropriate post-operative care procedures.
Post-Injection Monitoring
-
Closely monitor the rat for the expected physiological and behavioral effects of this compound, such as tremor, ataxia, salivation, and changes in motor activity.
-
Observe the animal for any signs of adverse reactions, including respiratory distress or seizures.
-
Provide supportive care as needed, such as maintaining body temperature with a heating pad.
Signaling Pathway and Experimental Workflow
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes of mAChRs (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Experimental Workflow for IV Injection of this compound
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental Workflow for IV Injection of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intravenously administered this compound and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of hemorrhagic shock in rats by this compound: the role of muscarinic and nicotinic receptors, and AV3V region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central muscarinic receptors and male rat sexual behavior: facilitation by this compound but not arecoline or pilocarpine in methscopolamine pretreated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Oxotremorine Injection for Sustained Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine is a potent and non-selective muscarinic acetylcholine (B1216132) receptor agonist widely used in experimental research to investigate the role of the cholinergic system in various physiological and pathological processes.[1] It effectively crosses the blood-brain barrier and mimics the effects of acetylcholine on M1-M5 muscarinic receptors.[1][2] While traditionally studied for its acute effects, there is growing interest in methodologies for achieving sustained this compound exposure to model chronic cholinergic stimulation or to evaluate the long-term efficacy of potential therapeutics. This document provides detailed application notes and protocols for the subcutaneous administration of this compound, with a focus on establishing and evaluating sustained effects.
Mechanism of Action
This compound is a direct-acting cholinergic agonist that binds to and activates all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses in the central and peripheral nervous systems.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that modulate neuronal excitability, smooth muscle contraction, and glandular secretion.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade is generally inhibitory, leading to effects such as decreased heart rate and reduced neurotransmitter release.
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of each muscarinic receptor subtype by this compound.
References
Application Notes & Protocols: Oxotremorine-Induced Parkinson's Disease Model in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The Oxotremorine-induced model is an acute, pharmacological approach to simulate Parkinsonian motor symptoms in rats. This compound is a potent, centrally acting muscarinic acetylcholine (B1216132) receptor agonist that crosses the blood-brain barrier.[1][2] Its administration induces a state of cholinergic hyperactivity, which disrupts the delicate balance between the cholinergic and dopaminergic systems in the basal ganglia, a key pathophysiological feature of Parkinson's disease (PD).[3][4][5]
This model is particularly useful for the rapid in vivo screening of potential anti-Parkinsonian drugs, especially those targeting tremor, rigidity, and akinesia. It does not, however, replicate the progressive neurodegeneration of dopaminergic neurons seen in chronic PD models (e.g., 6-OHDA or MPTP).
Advantages:
-
Rapid Induction: Symptoms appear shortly after administration.
-
Non-invasive: Requires only systemic injection.
-
High-throughput: Suitable for screening multiple compounds.
-
Reversible: The effects are transient, allowing for repeated testing with adequate washout periods.
Limitations:
-
Lacks the neurodegenerative component of PD.
-
Primarily models the cholinergic overactivity aspect of the disease.
Underlying Mechanism & Signaling Pathway
Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a functional imbalance between dopamine (B1211576) and acetylcholine in the striatum. This compound mimics the consequences of this imbalance. As a muscarinic agonist, it excessively stimulates cholinergic interneurons in the striatum. This heightened cholinergic activity inhibits the release of remaining dopamine and directly modulates the output of the basal ganglia, leading to the expression of Parkinsonian-like motor deficits, most notably tremor.
Caption: this compound stimulates cholinergic interneurons, mimicking cholinergic hyperactivity.
Experimental Workflow
A typical experiment involves acclimatizing the animals, establishing baseline behaviors (optional), administering the test compounds and this compound, and then conducting a series of behavioral assessments at specific time points.
Caption: Standard workflow for testing compounds in the this compound rat model.
Detailed Experimental Protocols
Animal and Housing
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 grams.
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to experimentation.
Drug Preparation and Administration
-
This compound Sesquifumarate: Dissolve in 0.9% sterile saline. Prepare fresh on the day of the experiment.
-
Dose Range: The threshold dose for inducing tremors in rats is typically above 0.15 mg/kg (150 µg/kg) via subcutaneous (s.c.) injection. A commonly used dose for robust tremor induction is 0.25-0.5 mg/kg.
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection. S.c. is often preferred.
-
Test Compounds: Dissolve in an appropriate vehicle (e.g., saline, DMSO, Tween 80). Administer typically 30-60 minutes before this compound injection.
Behavioral Assessments
Tremors are the most prominent symptom induced by this compound. Assessment should begin approximately 10-15 minutes post-injection and continue at set intervals (e.g., 15, 30, 60, 90 minutes).
-
Place the rat in a transparent observation cage.
-
Allow a 1-2 minute habituation period.
-
Observe the animal for 2-5 minutes.
-
Score the intensity of tremors (head, trunk, and limbs) using a standardized rating scale.
Tremor Scoring Scale (Example)
| Score | Description of Symptoms |
|---|---|
| 0 | No tremors observed. |
| 1 | Mild, intermittent tremors, primarily of the head. |
| 2 | Moderate, persistent tremors of the head and forelimbs. |
| 3 | Strong, persistent tremors involving the entire body. |
This test measures the failure to correct an externally imposed posture, indicative of akinesia and rigidity.
-
A horizontal bar is set at a height of 9-10 cm from the surface.
-
Gently place the rat’s forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, it is assigned the maximum score.
This compound can decrease spontaneous motor activity.
-
Use an open field arena (e.g., 100 cm x 100 cm) with the floor divided into quadrants.
-
Place the rat in the center of the arena.
-
Record its activity for 5-10 minutes using a video tracking system or manual observation.
-
Key parameters to measure include:
-
Line Crossings: The number of times the rat crosses from one quadrant to another.
-
Rearing: The number of times the rat stands on its hind limbs.
-
Data Presentation
Quantitative data should be presented clearly. The following tables provide examples of expected results based on literature.
Table 1: Representative this compound-Induced Tremor Scores Over Time
| Time Post-Injection (min) | Vehicle Control (Saline) | This compound (0.25 mg/kg, s.c.) | Test Compound + this compound |
|---|---|---|---|
| 15 | 0.0 | 2.5 ± 0.3 | Data Point |
| 30 | 0.0 | 2.8 ± 0.2 | Data Point |
| 60 | 0.0 | 1.5 ± 0.4 | Data Point |
| 90 | 0.0 | 0.5 ± 0.2 | Data Point |
Values are represented as Mean ± SEM. Data is hypothetical and for illustrative purposes.
Table 2: Representative Effects on Motor Activity (Open Field Test at 30 min)
| Treatment Group | Line Crossings (count) | Rearing Frequency (count) |
|---|---|---|
| Vehicle Control | 75 ± 8 | 15 ± 3 |
| This compound (0.25 mg/kg) | 20 ± 5* | 4 ± 2* |
| Test Compound + this compound | Data Point | Data Point |
Values are represented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is hypothetical.
Table 3: Representative Catalepsy Bar Test Results (at 30 min)
| Treatment Group | Latency to Descend (seconds) |
|---|---|
| Vehicle Control | 5 ± 2 |
| This compound (0.25 mg/kg) | 95 ± 15* |
| Test Compound + this compound | Data Point |
Values are represented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is hypothetical.
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Acetylcholine-dopamine balance hypothesis in the striatum: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine acetylcholine imbalance in Parkinson's disease. Possible regenerative overgrowth of cholinergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Application Notes and Protocols for Utilizing Oxotremorine in Antipsychotic Drug Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine, a potent muscarinic acetylcholine (B1216132) receptor agonist, serves as a valuable pharmacological tool in the preclinical evaluation of antipsychotic drug efficacy. By inducing a range of cholinergic effects, including tremors and deficits in sensorimotor gating, this compound allows for the creation of animal models that recapitulate certain aspects of psychosis. These models are instrumental in screening and characterizing novel antipsychotic compounds, particularly those targeting the cholinergic system.
This document provides detailed application notes and experimental protocols for utilizing this compound to assess the efficacy of antipsychotic drugs. The focus is on two key behavioral paradigms: the this compound-induced tremor model and the prepulse inhibition (PPI) of the startle response.
Mechanism of Action and Relevance to Antipsychotic Drug Development
This compound primarily acts as a non-selective agonist at muscarinic acetylcholine receptors (M1-M5).[1] Its effects are mediated through the activation of these G-protein coupled receptors, leading to downstream signaling cascades that influence neuronal excitability and neurotransmitter release. The M1 and M4 receptor subtypes are of particular interest in the context of schizophrenia and antipsychotic drug action.[2][3][4] Activation of M1 and M4 receptors is believed to modulate dopamine (B1211576) and glutamate (B1630785) neurotransmission in brain regions implicated in psychosis, offering a non-dopaminergic target for antipsychotic drug development.[5]
The ability of antipsychotic drugs to counteract the behavioral effects of this compound is indicative of their potential therapeutic efficacy. This is particularly relevant for atypical antipsychotics that possess affinities for muscarinic receptors.
Data Presentation: Efficacy of Antipsychotics in this compound Models
The following tables summarize quantitative data on the efficacy of various antipsychotic drugs in mitigating this compound-induced behaviors.
Table 1: Antagonism of this compound-Induced Tremors by Antipsychotic Drugs in Rodents
| Antipsychotic Drug | Animal Model | This compound Dose | Antipsychotic Dose Range | % Tremor Inhibition (at effective dose) | Reference |
| Haloperidol (B65202) | Rat | 0.5 mg/kg, i.p. | 0.1 - 1.0 mg/kg, i.p. | Significant inhibition | |
| Clozapine (B1669256) | Mouse | 0.1 mg/kg, s.c. | 1.0 - 10 mg/kg, i.p. | Dose-dependent inhibition | |
| Olanzapine | Rat | Not specified | Not specified | Effective | |
| Risperidone | Rat | Not specified | Not specified | Effective | |
| Propranolol | Rat | 0.25 mg/kg | 0.5 - 2.5 mg/kg | Dose-dependent suppression |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Reversal of this compound-Induced Prepulse Inhibition (PPI) Deficits by Antipsychotic Drugs
| Antipsychotic Drug | Animal Model | This compound Dose | Antipsychotic Dose Range | % Reversal of PPI Deficit (at effective dose) | Reference |
| Clozapine | Mouse | 0.1 mg/kg, s.c. | 1.0 - 5.6 mg/kg, i.p. | Significant reversal | |
| Haloperidol | Mouse | 0.1 mg/kg, s.c. | 0.32 - 3.2 mg/kg, i.p. | No significant effect | |
| Xanomeline (M1/M4 agonist) | Mouse | N/A (agonist) | 3.2 mg/kg, s.c. | Increased PPI |
Note: PPI is a measure of sensorimotor gating, which is often impaired in schizophrenia. This compound can be used to induce PPI deficits.
Experimental Protocols
Protocol 1: this compound-Induced Tremor Test in Rats
This protocol details the procedure for inducing tremors with this compound and assessing the efficacy of a test antipsychotic compound in attenuating this effect.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound sesquifumarate
-
Test antipsychotic compound
-
Vehicle for test compound (e.g., saline, DMSO)
-
Saline (0.9% NaCl)
-
Animal observation cages
-
Tremor rating scale (see below) or automated tremor analysis system
-
Syringes and needles for injection (intraperitoneal, i.p. or subcutaneous, s.c.)
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer the test antipsychotic compound or its vehicle to the rats via the appropriate route (e.g., i.p.).
-
The pre-treatment time will depend on the pharmacokinetic profile of the test compound (typically 30-60 minutes).
-
-
This compound Administration:
-
Administer this compound (e.g., 0.5 mg/kg, i.p.) to induce tremors. The threshold dose for eliciting tremor in rats is above 150 µg/kg, s.c.
-
-
Observation and Scoring:
-
Immediately after this compound injection, place each rat in an individual observation cage.
-
Observe and score the intensity of tremors at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Tremor can be scored using a rating scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, continuous tremor, 3 = severe, whole-body tremor).
-
Alternatively, an automated system with an accelerometer can be used for objective quantification of tremor frequency and amplitude.
-
-
Data Analysis:
-
Calculate the mean tremor score for each treatment group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to determine the effect of the test compound on this compound-induced tremors.
-
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response in Mice
This protocol describes the procedure for assessing sensorimotor gating using the PPI paradigm and evaluating the ability of a test compound to reverse this compound-induced deficits.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound sesquifumarate
-
Test antipsychotic compound
-
Vehicle for test compound
-
Saline (0.9% NaCl)
-
Startle response measurement system (e.g., SR-LAB)
-
Syringes and needles for injection (s.c. or i.p.)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer the test antipsychotic compound or its vehicle. Pre-treatment times for clozapine and haloperidol are typically 30 minutes before placing the animal in the chamber.
-
Administer this compound (e.g., 0.1 mg/kg, s.c.) or saline. This compound is typically administered 15 minutes before placing the animal in the chamber.
-
-
PPI Test Session:
-
Place each mouse in the startle chamber.
-
The session begins with a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + pulse trials: A weak acoustic stimulus (prepulse, e.g., 71, 77, or 81 dB for 20 ms) is presented 100 ms before the strong pulse.
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
The inter-trial interval should be variable (e.g., average 15 seconds).
-
-
Data Analysis:
-
The startle amplitude is recorded for each trial.
-
The percentage of PPI is calculated for each prepulse intensity using the following formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.
-
Statistical analysis is typically performed using a repeated-measures ANOVA with prepulse intensity as the within-subjects factor and drug treatment as the between-subjects factor.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of muscarinic M1/M4 receptors activated by acetylcholine or this compound.
Caption: Experimental workflow for the this compound-induced tremor test.
Caption: Experimental workflow for the prepulse inhibition (PPI) test.
References
- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 2. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
- 4. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note: Microdialysis Protocol for Measuring Acetylcholine Release Following Oxotremorine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters in the extracellular fluid of living tissues. This application note provides a detailed protocol for utilizing in vivo microdialysis to measure acetylcholine (B1216132) (ACh) release in response to the administration of Oxotremorine, a potent muscarinic acetylcholine receptor agonist. Understanding the effects of compounds like this compound on cholinergic neurotransmission is crucial for the development of therapeutics targeting a range of neurological and psychiatric disorders. Due to the rapid enzymatic degradation of acetylcholine by acetylcholinesterase (AChE) in the synaptic cleft, the inclusion of an AChE inhibitor in the microdialysis perfusate is essential for accurate measurement.[1] this compound, acting as a preferential M2 agonist, is known to decrease ACh release through stimulation of presynaptic M2 autoreceptors.[2] This protocol outlines the necessary steps, from surgical procedures to sample analysis, to effectively quantify this interaction.
Data Presentation
The following tables summarize quantitative data from a representative study investigating the dose-dependent effects of this compound on striatal acetylcholine release in rats.
Table 1: Effect of Intravenous this compound Administration on Striatal Acetylcholine Release
| This compound Dose (mg/kg, IV) | Mean Acetylcholine Release (% of Baseline) |
| 0.1 | ~70% |
| 0.5 | ~40% |
Data adapted from a study on the effects of this compound on striatal acetylcholine release in anesthetized rats.[2] The baseline acetylcholine release was established prior to this compound administration.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to measure acetylcholine release following this compound administration.
I. Animal Preparation and Stereotaxic Surgery
-
Animal Model: Adult male Wistar rats (250-300g) are a suitable model. House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., urethane).
-
Stereotaxic Implantation of Guide Cannula:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region (e.g., striatum).
-
Slowly lower a guide cannula to the desired stereotaxic coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 24-48 hours post-surgery.
-
II. Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe (with a suitable molecular weight cutoff) through the guide cannula into the target brain region.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
Prepare a sterile aCSF solution with a composition mimicking the brain's extracellular fluid. A typical composition is (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85.
-
Crucially, include an acetylcholinesterase inhibitor in the aCSF to prevent ACh degradation. A commonly used inhibitor is neostigmine (B1678181) or physostigmine (B191203) (e.g., 10 µM).
-
Filter the aCSF through a 0.22 µm filter before use.
-
-
Perfusion and Sample Collection:
-
Connect the microdialysis probe inlet to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 60-90 minutes to establish a stable baseline of acetylcholine release.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Collect at least three baseline samples before administering this compound.
-
-
This compound Administration:
-
Administer this compound intravenously (IV) at the desired doses (e.g., 0.1 mg/kg and 0.5 mg/kg).[2]
-
Continue collecting dialysate samples at the same regular intervals for a designated period post-administration to monitor the changes in acetylcholine release.
-
-
Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer until analysis to prevent degradation.
III. Acetylcholine Analysis by HPLC-ECD
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) is a standard method for acetylcholine quantification.[3]
-
Chromatographic Separation:
-
Use an analytical column suitable for separating acetylcholine and choline (B1196258).
-
The mobile phase composition will depend on the column but often consists of a phosphate (B84403) buffer.
-
-
Post-Column Enzymatic Reaction:
-
After separation on the analytical column, the eluent passes through an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase.
-
Acetylcholinesterase hydrolyzes acetylcholine to choline and acetate.
-
Choline oxidase then oxidizes choline to betaine (B1666868) and hydrogen peroxide.
-
-
Electrochemical Detection:
-
The hydrogen peroxide produced is electrochemically active and can be detected by the ECD, typically using a platinum electrode.
-
-
Quantification:
-
Create a standard curve with known concentrations of acetylcholine.
-
Quantify the acetylcholine concentration in the dialysate samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway for ACh Release Inhibition.
Caption: Experimental Workflow for Microdialysis Measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound and pilocarpine on striatal acetylcholine release as studied by brain dialysis in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC/EC Detection and Quantification of Acetylcholine in Dialysates | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing Oxotremorine-Induced Motor Deficits
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxotremorine, a potent muscarinic acetylcholine (B1216132) receptor agonist, is a valuable pharmacological tool for inducing motor deficits in preclinical animal models, thereby facilitating the study of cholinergic pathways in motor control and the development of novel therapeutics for movement disorders such as Parkinson's disease.[1] This document provides detailed application notes and standardized protocols for assessing the motor impairments induced by this compound administration in rodents. The assays described herein include tremor analysis, the open field test, the rotarod test, and the grip strength test.
Mechanism of Action and Signaling Pathways
This compound acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5).[2] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[3][4] The motor deficits induced by this compound are primarily attributed to its action on M1 and M2 receptors in the central nervous system.[5]
-
M1 Receptors: Coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), generally leading to neuronal excitation.
-
M2 Receptors: Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. M2 receptors also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition. In motor nerve terminals, presynaptic M2 receptors inhibit acetylcholine release.
The complex interplay between the excitatory effects of M1 receptor activation and the inhibitory effects of M2 receptor activation in motor circuits contributes to the characteristic motor deficits observed after this compound administration.
Behavioral Assays: Protocols and Data Presentation
The following section details the protocols for key behavioral assays used to quantify this compound-induced motor deficits.
Tremor Analysis
Objective: To quantify the intensity and frequency of tremors induced by this compound.
Experimental Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Apparatus: Utilize a tremor monitor consisting of a force transducer or a capacitance transducer connected to a recording system. The mouse is placed in a container suspended from the transducer.
-
Baseline Recording: Record baseline tremor activity for each mouse for a period of 5-10 minutes before drug administration.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of 0.5 mg/kg.
-
Data Acquisition: Record tremor activity continuously for at least 30-60 minutes post-injection.
-
Data Analysis: Analyze the recorded signal using power spectral analysis to determine the dominant frequency (Hz) and the power (intensity) of the tremor. Quantify the latency to tremor onset and the duration of the tremor.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Onset (min) | Duration (min) | Frequency (Hz) |
| Vehicle | - | N/A | N/A | N/A |
| This compound | 0.5 | 4.3 ± 0.4 | 18.0 ± 2.2 | 12.7 ± 0.3 |
Data are presented as mean ± SEM. Data derived from a study in mice.
Open Field Test
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
Experimental Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least 30-60 minutes prior to testing.
-
Apparatus: Use a square or circular open field arena (e.g., 40x40 cm) made of a non-porous material. The arena should be equipped with an automated tracking system (e.g., infrared beams or video tracking).
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 10-30 minutes).
-
Clean the arena thoroughly between each animal to remove olfactory cues.
-
-
This compound Administration: Administer this compound or vehicle 30 minutes before placing the mouse in the open field.
-
Data Analysis: The tracking software will automatically record various parameters. Key parameters for motor function include:
-
Total distance traveled (cm)
-
Velocity (cm/s)
-
Time spent mobile/immobile (s)
-
Rearing frequency (vertical activity)
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Velocity (cm/s) | Time Mobile (s) | Rearing Frequency |
| Vehicle | - | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound | 0.01 | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound | 0.1 | Insert Data | Insert Data | Insert Data | Insert Data |
A study in BTBR T+ tf/J mice showed that this compound at a dose of 0.01 mg did not significantly affect locomotor activity, while a study in C57BL/6J mice showed a significant reduction in locomotor activity at the same dose. Specific quantitative data for the table should be obtained from relevant studies.
Rotarod Test
Objective: To evaluate motor coordination and balance.
Experimental Protocol:
-
Animal Acclimation and Training: Acclimate mice to the testing room. It is recommended to train the mice on the rotarod for 1-2 days prior to the test day to ensure stable baseline performance. Training can consist of 3-5 trials per day at a constant low speed (e.g., 4 rpm) or with a slow acceleration.
-
Apparatus: Use a rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm for mice). The apparatus should allow for adjustable speed or an accelerating protocol.
-
Testing Procedure:
-
Place the mouse on the rotating rod.
-
Start the rotation, either at a fixed speed or with an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial can be ended if the mouse falls or clings to the rod and makes a full passive rotation.
-
Conduct 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
This compound Administration: Administer this compound or vehicle 30 minutes before the test.
-
Data Analysis: The primary measure is the latency to fall (in seconds) for each trial. The average latency across trials is often used for statistical analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Trial 1 Latency (s) | Trial 2 Latency (s) | Trial 3 Latency (s) | Average Latency (s) |
| Vehicle | - | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound | 0.1 | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound | 0.5 | Insert Data | Insert Data | Insert Data | Insert Data |
Specific quantitative data for the table should be obtained from studies investigating the effect of this compound on rotarod performance.
Grip Strength Test
Objective: To measure forelimb and/or hindlimb muscle strength.
Experimental Protocol:
-
Apparatus: Use a grip strength meter equipped with a wire grid or a horizontal bar connected to a force gauge.
-
Procedure for Forelimb Grip Strength:
-
Hold the mouse by the base of its tail and allow it to grasp the grid or bar with its forepaws.
-
Gently and steadily pull the mouse backward in a horizontal plane until its grip is released.
-
The force gauge will record the peak force exerted in grams or Newtons.
-
Perform 3-5 consecutive trials for each mouse with a short rest period in between.
-
-
Procedure for All-Limb Grip Strength:
-
Allow the mouse to grasp the grid with all four paws.
-
Pull the mouse backward as described for the forelimb test.
-
-
This compound Administration: Administer this compound or vehicle 30 minutes prior to testing.
-
Data Analysis: Calculate the average peak force across the trials for each animal. The data can be normalized to the animal's body weight.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Forelimb Grip Strength (g) | All-Limb Grip Strength (g) | Normalized Forelimb Grip Strength (g/g body weight) |
| Vehicle | - | Insert Data | Insert Data | Insert Data |
| This compound | 0.1 | Insert Data | Insert Data | Insert Data |
| This compound | 0.5 | Insert Data | Insert Data | Insert Data |
Specific quantitative data for the table should be obtained from studies investigating the effect of this compound on grip strength.
References
- 1. A comparison of sensitivity to this compound and muscarinic receptors in LS and SS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 5. Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Analysis of Brain Tissue After Chronic Oxotremorine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histological analysis of brain tissue following chronic treatment with Oxotremorine, a potent muscarinic acetylcholine (B1216132) receptor agonist. The information provided is intended to guide researchers in designing and executing experiments to investigate the long-term effects of muscarinic receptor activation on neuronal structure and function.
Introduction
This compound is a non-selective muscarinic acetylcholine receptor agonist widely used in neuroscience research to study the roles of the cholinergic system in various physiological and pathological processes. Chronic administration of this compound can lead to adaptive changes in the brain, making histological analysis a critical tool for understanding its long-term effects on neuronal morphology, cell populations, and signaling pathways. This document outlines key histological techniques, relevant signaling pathways, and detailed experimental protocols for these analyses.
Quantitative Data Summary
While comprehensive quantitative data on the histological effects of chronic (e.g., >28 days) this compound treatment in healthy, non-stressed adult animals is limited in the current literature, some studies provide valuable insights into the effects of shorter-term chronic administration, particularly in the context of stress models. The following tables summarize available quantitative data. Researchers are encouraged to generate further data in chronic models to build upon this foundation.
Table 1: Effects of 10-Day this compound Treatment on Hippocampal Neurogenesis and Volume in Chronically Stressed Rats [1][2]
| Parameter | Control | Chronic Stress (Vehicle) | Chronic Stress + this compound (0.2 mg/kg/day, i.p.) |
| Proliferating Cells (BrdU+) in Dentate Gyrus | |||
| - Number of Cells | Data not available | Significantly decreased vs. Control | Partially restored vs. Chronic Stress |
| Surviving New Neurons (BrdU+) in Dentate Gyrus | |||
| - Number of Cells | Data not available | Significantly decreased vs. Control | Partially restored vs. Chronic Stress |
| Differentiated New Neurons (BrdU+/NeuN+) | |||
| - Percentage of BrdU+ cells | Data not available | Significantly decreased vs. Control | Completely restored to Control levels |
| Total Hippocampal Volume | |||
| - Volume (mm³) | Data not available | Significantly decreased vs. Control | Recovered to Control levels |
Data adapted from a study on the effects of this compound on depression-like behavior and neurogenesis in a chronic restraint stress model in rats.[1][2] The treatment duration was 10 days.
Table 2: Qualitative and Semi-Quantitative Histological Findings After Muscarinic Agonist Treatment
| Brain Region | Histological Marker | Treatment Details | Observed Effect | Citation |
| Striatum (Striosomes) | c-Fos Immunoreactivity | Acute this compound | Marked induction of c-Fos expression, predominantly in enkephalinergic neurons. | |
| Cortex (Layers 4 & 6) | c-Fos Immunoreactivity | Acute this compound | Induction of c-Fos expression. | |
| Hippocampus & Striatum | Degenerating Neurons (H&E, Cresyl Violet) | Chronic Nicotine (0.25, 2, 4 mg/kg/day for 28 days) | Significant increase in degenerating neurons at higher doses. | [3] |
| Hippocampus & Striatum | Agyrophilic Aggregations (Bielschwolsky Silver Stain) | Chronic Nicotine (as above) | Positive aggregations observed in female rats. |
Note: Data from chronic nicotine, another cholinergic agonist, is included to provide potential insights into long-term cholinergic stimulation, but these results may not be directly transferable to this compound.
Signaling Pathways and Experimental Workflows
Chronic this compound treatment primarily impacts neuronal function through the sustained activation of M1 and M2 muscarinic acetylcholine receptors, which are coupled to distinct G-protein signaling cascades.
Muscarinic Receptor Signaling Pathways
This compound, as a non-selective agonist, activates multiple muscarinic receptor subtypes. The most prominent in the central nervous system are the Gq-coupled M1 receptors and the Gi/o-coupled M2 receptors.
Caption: M1 Receptor Signaling Pathway.
Caption: M2 Receptor Signaling Pathway.
Experimental Workflow for Histological Analysis
A typical workflow for the histological analysis of brain tissue after chronic this compound treatment involves several key stages, from animal treatment to data analysis.
Caption: Experimental Workflow.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the histological analysis of brain tissue after chronic this compound treatment.
Protocol 1: Chronic this compound Administration via Osmotic Minipumps
Objective: To achieve continuous and stable delivery of this compound over a prolonged period.
Materials:
-
This compound sesquifumarate salt
-
Sterile saline (0.9%)
-
Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Experimental animals (e.g., adult male rats or mice)
Procedure:
-
Drug Preparation: Dissolve this compound sesquifumarate in sterile saline to the desired concentration. The concentration will depend on the desired daily dose and the flow rate of the osmotic minipump. Ensure the solution is sterile by filtering through a 0.22 µm filter.
-
Pump Priming: Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration (typically 4-6 hours) to ensure immediate drug delivery upon implantation.
-
Surgical Implantation:
-
Anesthetize the animal using isoflurane (B1672236) or another appropriate anesthetic.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection.
-
Insert the primed osmotic minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery from anesthesia.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics as recommended by veterinary staff. Monitor the animals daily for any signs of distress or complications.
-
Treatment Duration: The treatment will continue for the lifespan of the osmotic minipump (e.g., 14, 28, or 42 days).
Protocol 2: Nissl Staining for Neuronal Cytoarchitecture
Objective: To visualize the distribution and morphology of neurons and assess for neuronal loss or changes in cell density.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
0.1% Cresyl Violet Acetate solution
-
Glacial acetic acid
-
Differentiating solution (e.g., 95% ethanol with a few drops of acetic acid)
-
Dehydrating agents (e.g., ethanol series)
-
Clearing agent (e.g., xylene)
-
Mounting medium and coverslips
Procedure for Paraffin Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Hydrate through a descending series of ethanol: 100% (2 changes, 5 minutes each), 95% (3 minutes), 70% (3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Just before use, add a few drops of glacial acetic acid to the 0.1% Cresyl Violet solution and filter.
-
Stain sections in the Cresyl Violet solution for 3-10 minutes. For thicker sections, warming the solution to 37-50°C can improve penetration.
-
-
Differentiation:
-
Quickly rinse in distilled water.
-
Differentiate in 95% ethanol for a few minutes, checking microscopically until Nissl bodies are well-defined and the background is relatively clear.
-
-
Dehydration and Mounting:
-
Dehydrate through 100% ethanol (2 changes, 5 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Procedure for Frozen Sections:
-
Preparation: Mount frozen sections on coated slides and air dry.
-
Staining: Stain in 0.1% Cresyl Violet solution for 5-10 minutes.
-
Differentiation: Differentiate in 95% ethanol, monitoring under a microscope.
-
Dehydration and Mounting: Dehydrate in 100% ethanol, clear in xylene, and mount.
Protocol 3: Golgi-Cox Staining for Neuronal Morphology and Spine Analysis
Objective: To impregnate a subset of neurons to visualize their complete dendritic arborization and dendritic spines.
Materials:
-
Fresh, unfixed brain tissue
-
Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate)
-
Cryoprotectant solution (e.g., sucrose (B13894) solution)
-
Ammonium hydroxide
-
Kodak Fixer for Film
-
Gelatin-coated slides
-
Ethanol series, xylene, and mounting medium
Procedure (Rapid Golgi-Cox Method):
-
Impregnation:
-
Immediately after extraction, immerse the brain tissue blocks (e.g., 1 cm thick) in Golgi-Cox solution.
-
Store in the dark at room temperature for 14 days. Change the solution after the first 24 hours.
-
-
Cryoprotection:
-
Transfer the impregnated tissue blocks to a 30% sucrose solution.
-
Store at 4°C until the blocks sink (typically 2-3 days).
-
-
Sectioning:
-
Section the brain blocks on a vibrating microtome or a sliding microtome at 100-200 µm thickness.
-
Collect sections in a solution of 6% sucrose.
-
-
Staining Development:
-
Mount sections on gelatin-coated slides.
-
Allow sections to dry partially.
-
Develop the stain by immersing the slides in the following sequence:
-
Distilled water
-
Ammonium hydroxide
-
Kodak Fixer for Film
-
Distilled water rinses
-
-
-
Dehydration and Mounting:
-
Dehydrate through an ascending series of ethanol.
-
Clear in xylene.
-
Mount with a suitable mounting medium.
-
Protocol 4: Immunohistochemistry for c-Fos Expression
Objective: To detect and quantify neurons that have been recently activated by chronic this compound treatment.
Materials:
-
Perfused and fixed brain tissue, sectioned on a cryostat or vibratome.
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium and coverslips
Procedure:
-
Antigen Retrieval (if necessary): For some fixation protocols, heat-induced epitope retrieval in citrate (B86180) buffer may be required.
-
Blocking:
-
Rinse sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-c-Fos antibody (diluted in blocking solution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse sections in PBS.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Rinse sections in PBS.
-
Incubate with the ABC reagent for 1 hour at room temperature.
-
-
Visualization:
-
Rinse sections in PBS.
-
Develop the color reaction by incubating with the DAB substrate until the desired staining intensity is reached. Monitor under a microscope to avoid overstaining.
-
-
Dehydration and Mounting:
-
Rinse sections in PBS.
-
Dehydrate through an ethanol series, clear in xylene, and mount.
-
Protocol 5: Stereological Analysis for Unbiased Neuron Counting
Objective: To obtain an unbiased estimate of the total number of neurons in a specific brain region.
Materials:
-
A complete, systematically-randomly sampled series of stained brain sections (e.g., Nissl or NeuN-IHC).
-
Microscope equipped with a motorized stage, a high-numerical aperture oil-immersion objective, and stereology software (e.g., Stereo Investigator).
Procedure (Optical Fractionator Method):
-
Region of Interest Delineation: On each section, trace the boundaries of the brain region of interest (e.g., CA1 of the hippocampus, dorsolateral striatum) at low magnification.
-
Sampling Grid: The software will superimpose a grid of counting frames over the delineated region. The grid size is set to systematically sample a fraction of the total area.
-
Counting:
-
At each grid intersection, use a high-magnification oil-immersion objective.
-
A 3D optical dissector (a virtual counting space of known height) is placed within the section thickness.
-
Count the neurons that come into focus within the dissector height and do not touch the "forbidden" exclusion lines of the counting frame.
-
-
Data Analysis: The software uses the number of counted cells, the sampling parameters (area and thickness sampling fractions), and the section thickness to calculate an estimate of the total number of neurons in the region of interest.
Conclusion
The histological analysis of brain tissue following chronic this compound treatment is a multifaceted endeavor that can provide crucial insights into the long-term consequences of sustained muscarinic receptor activation. The protocols and information provided herein serve as a guide for researchers to explore these effects. It is important to note the current gaps in the literature regarding quantitative data from long-term chronic studies in non-pathological models. Future research focusing on detailed morphometric and stereological analyses following chronic this compound administration will be invaluable for a more complete understanding of the adaptive changes in the brain induced by this and other muscarinic agonists.
References
- 1. ERKI/II Regulation by the Muscarinic Acetylcholine Receptors in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment restores hippocampal neurogenesis and ameliorates depression-like behaviour in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous deuterated-substrate administration in mice: An alternative to tail vein infusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
co-administration of methylatropine with Oxotremorine to block peripheral effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing methylatropine (B1217387) to block the peripheral effects of the muscarinic agonist, oxotremorine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of co-administering methylatropine with this compound?
A1: this compound, a potent muscarinic acetylcholine (B1216132) receptor agonist, readily crosses the blood-brain barrier to induce central cholinergic effects such as tremors, which are often the focus of study. However, it also simultaneously activates peripheral muscarinic receptors, leading to side effects like salivation, lacrimation, and cardiovascular changes. Methylatropine, a quaternary ammonium (B1175870) analogue of atropine (B194438), acts as a muscarinic antagonist but does not efficiently cross the blood-brain barrier.[1] Therefore, it is co-administered to selectively block the peripheral effects of this compound without significantly interfering with its actions in the central nervous system (CNS).[2]
Q2: How does methylatropine differ from atropine in this experimental context?
A2: While both are muscarinic antagonists, atropine is a tertiary amine and can cross the blood-brain barrier, meaning it will antagonize both central and peripheral muscarinic receptors. Methylatropine's quaternary amine structure restricts its passage across the blood-brain barrier, making it a peripherally selective antagonist.[1] This selectivity is crucial when the central effects of a muscarinic agonist like this compound are under investigation.
Q3: What are the typical peripheral effects induced by this compound?
A3: this compound stimulates muscarinic receptors in the parasympathetic nervous system, leading to a range of effects including, but not limited to:
-
Increased salivation (sialorrhea)
-
Increased lacrimation (tearing)
-
Bradycardia (slowing of heart rate)
-
Hypotension (lowering of blood pressure)
-
Diarrhea
-
Urination
Q4: What is a typical timeline for the administration of methylatropine and this compound?
A4: Typically, methylatropine is administered prior to this compound to ensure the peripheral muscarinic receptors are blocked before the agonist is introduced. A common protocol involves administering methylatropine (intraperitoneally, i.p.) 15 minutes before the administration of this compound (subcutaneously, s.c.).[3]
Troubleshooting Guide
Issue 1: Incomplete blockade of peripheral effects (e.g., persistent salivation or lacrimation).
-
Possible Cause 1: Insufficient dose of methylatropine.
-
Solution: The dose of methylatropine may be too low to effectively antagonize the dose of this compound used. Consult dose-response data and consider a pilot study to determine the optimal dose of methylatropine for your specific this compound concentration and animal model. It has been shown that the inhibitory effects of peripherally acting muscarinic antagonists are dose-dependent.[4]
-
-
Possible Cause 2: Inappropriate timing of administration.
-
Solution: The time interval between methylatropine and this compound administration may be too short for the antagonist to reach peak efficacy. Ensure a sufficient pretreatment time, typically 15-30 minutes, for methylatropine to circulate and bind to peripheral muscarinic receptors.
-
-
Possible Cause 3: Route of administration.
-
Solution: The route of administration can affect the bioavailability and onset of action. Intravenous (i.v.) administration will have a faster onset than intraperitoneal (i.p.) or subcutaneous (s.c.) injections. Ensure the chosen routes are appropriate and consistent across your experimental groups.
-
Issue 2: Suspected central effects of methylatropine.
-
Possible Cause 1: High dose of methylatropine.
-
Solution: Although methylatropine has poor CNS penetration, very high doses may lead to some central effects. If you observe unexpected behavioral changes that cannot be attributed to this compound, consider reducing the dose of methylatropine to the minimum effective concentration required to block the peripheral effects.
-
-
Possible Cause 2: Compromised blood-brain barrier.
-
Solution: Certain experimental conditions or disease models can compromise the integrity of the blood-brain barrier, potentially allowing for increased CNS penetration of peripherally restricted drugs. If this is a possibility in your model, results should be interpreted with caution.
-
Issue 3: Variability in the intensity of this compound-induced effects.
-
Possible Cause 1: Animal strain, age, or sex.
-
Solution: Different rodent strains, ages, and sexes can exhibit varying sensitivities to cholinergic agents. Ensure that your experimental groups are well-matched for these variables to minimize inter-animal variability.
-
-
Possible Cause 2: Vehicle and solution stability.
-
Solution: Ensure that both methylatropine and this compound are fully dissolved in an appropriate vehicle (e.g., saline) and that the solutions are fresh and properly stored. Inconsistent drug concentrations can lead to variable effects.
-
Data Presentation
Table 1: Recommended Dosages for this compound and Methylatropine in Rodents
| Compound | Animal Model | Route of Administration | Dosage Range | Notes |
| This compound | Mouse | s.c. | 0.05 - 0.5 mg/kg | Threshold for tremor is >50 µg/kg; threshold for salivation is >75 µg/kg. |
| This compound | Rat | s.c. | 0.15 - 1.0 mg/kg | Threshold for tremor is >150 µg/kg; threshold for salivation is >200 µg/kg. |
| Methylatropine (Atropine Methyl Nitrate) | Mouse | i.p. | 0.5 - 2.0 mg/kg | Administered 15 minutes prior to this compound. |
| Methylatropine | Cat | i.v. | Not specified | Used to block peripheral muscarinic receptors. |
Table 2: Quantification of this compound-Induced Peripheral Effects and Their Blockade
| Peripheral Effect | Quantification Method | Scoring Example | Notes |
| Salivation | Observation or collection with pre-weighed cotton balls. | 0 = No salivation; 1 = Mild salivation; 2 = Profuse salivation. | Scoring can be performed at set time points post-oxotremorine injection. |
| Lacrimation | Observation or Schirmer's test tapes. | 0 = No lacrimation; 1 = Mild lacrimation; 2 = Profuse lacrimation. | Scoring can be performed at set time points post-oxotremorine injection. |
| Tremor | Observation | 0 = No tremor; 1 = Mild tremor; 2 = Moderate tremor; 3 = Severe tremor. | A central effect, but often scored alongside peripheral effects. |
Experimental Protocols
Detailed Methodology for Co-administration of Methylatropine and this compound in Mice
This protocol is adapted from studies investigating the antagonism of this compound-induced peripheral effects.
-
Animal Preparation:
-
Use male mice (specify strain and weight) and allow them to acclimate to the experimental environment for at least 1 hour before dosing.
-
House animals individually during the observation period to prevent social stress from affecting the results.
-
-
Drug Preparation:
-
Prepare a solution of methylatropine (atropine methyl nitrate) in sterile saline (0.9% NaCl).
-
Prepare a solution of this compound sesquifumarate in sterile saline.
-
All solutions should be prepared fresh on the day of the experiment.
-
-
Administration:
-
Administer the desired dose of methylatropine via intraperitoneal (i.p.) injection.
-
Fifteen minutes after the methylatropine injection, administer the desired dose of this compound via subcutaneous (s.c.) injection at the nape of the neck.
-
A control group should receive vehicle injections (saline) following the same timeline.
-
-
Observation and Scoring:
-
At 5, 10, and 15 minutes following the this compound injection, observe the mice for the presence and severity of:
-
Tremor: Score the intensity of the tremor.
-
Salivation: Score the amount of salivation.
-
Lacrimation: Score the amount of tearing.
-
-
A cumulative score for each effect can be calculated by summing the scores from the three time points.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and methylatropine.
Caption: Experimental workflow for co-administration.
Caption: Troubleshooting logic for incomplete peripheral blockade.
References
- 1. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of a cholinergic agent, this compound, on sympathetic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
preparing Oxotremorine stock solutions with DMSO and saline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and handling of Oxotremorine stock solutions using DMSO and saline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a primary stock solution of this compound?
A1: For high concentration primary stock solutions, Dimethyl Sulfoxide (DMSO) is recommended for both this compound sesquifumarate and this compound M iodide due to their higher solubility in this organic solvent.[1][2][3] It is advisable to use a freshly opened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.[2] For some applications, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used.[1]
Q2: Can I dissolve this compound directly in saline or aqueous buffers?
A2: Yes, it is possible to prepare aqueous solutions of this compound sesquifumarate by directly dissolving the solid in buffers like PBS. However, the solubility is lower in aqueous solutions compared to DMSO. Direct dissolution in aqueous buffers is a good option to avoid the potential physiological effects of residual organic solvents.
Q3: What are the typical concentrations for this compound stock solutions?
A3: The concentration of your stock solution will depend on the specific requirements of your experiment. High-concentration stocks in DMSO are often prepared first and then diluted to the final working concentration in a physiological buffer or saline. For instance, a stock of 20.8 mg/mL in DMSO has been used to prepare a 2.08 mg/mL working solution in a vehicle containing saline.
Q4: How should I store my this compound stock solutions?
A4: Solid this compound sesquifumarate is stable for at least four years when stored at -20°C. It is generally recommended not to store aqueous solutions for more than one day. If you need to store solutions, it is best to prepare aliquots of the DMSO stock solution and store them at -20°C. Some protocols suggest that saline-based aliquots, when protected from light, can be frozen and used for several weeks.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: If you observe precipitation or cloudiness, gentle warming and/or sonication can be used to help dissolve the compound. Ensure that the final concentration does not exceed the solubility limit in the chosen solvent system. When diluting a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer slowly while vortexing to facilitate mixing and prevent precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | The concentration may be too high for the chosen solvent. | Refer to the solubility data tables below. Consider using a solvent with higher solubility like DMSO for your primary stock. |
| The quality of the solvent may be poor (e.g., old, wet DMSO). | Use a fresh, high-purity, anhydrous grade solvent. | |
| Insufficient mixing. | Use a vortex mixer and/or sonication to aid dissolution. | |
| Precipitation Upon Dilution in Aqueous Buffer | The solubility limit in the final aqueous solution has been exceeded. | Reduce the final concentration of this compound. |
| The percentage of organic solvent in the final solution is too low to maintain solubility. | For in vivo studies, consider using a vehicle formulation with co-solvents like PEG300 or surfactants like Tween-80 to improve solubility. | |
| Improper mixing technique. | Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing to ensure rapid dispersion. | |
| Inconsistent Experimental Results | Degradation of this compound in solution. | Prepare fresh aqueous working solutions daily. Protect stock solutions from light. |
| Presence of residual DMSO affecting the biological system. | Minimize the final concentration of DMSO in your working solution, as it can have physiological effects. If possible, prepare the solution directly in an aqueous buffer. |
Quantitative Data Summary
Solubility of this compound Sesquifumarate
| Solvent | Solubility | Reference(s) |
| DMSO | ~14 mg/mL | |
| Ethanol | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~16 mg/mL | |
| PBS (pH 7.2) | ~3 mg/mL | |
| Water | >10 mg/mL, 50 mg/mL |
Solubility of this compound M Iodide
| Solvent | Solubility | Reference(s) |
| DMSO | 125 mg/mL (with sonication) | |
| Water | 8.33 mg/mL (with sonication), 5 mg/mL (warmed), 32.22 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Sesquifumarate Stock Solution in DMSO
-
Weigh out the desired amount of this compound sesquifumarate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Preparation of a 1 mg/mL Working Solution in Saline from a DMSO Stock
-
Thaw a frozen aliquot of the 10 mg/mL this compound in DMSO stock solution.
-
In a sterile tube, add the desired volume of sterile saline (0.9% NaCl).
-
While vortexing the saline, slowly add the required volume of the DMSO stock solution to achieve the final concentration of 1 mg/mL. For example, to make 1 mL of a 1 mg/mL solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of saline.
-
Ensure the final solution is clear and free of precipitation. This working solution should be prepared fresh for each experiment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathways activated by this compound via the M1 receptor.
References
optimizing Oxotremorine dosage to induce tremor without mortality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxotremorine to induce tremor in animal models. The focus is on optimizing dosage to achieve consistent tremor induction while minimizing mortality.
Troubleshooting Guides
Issue 1: High Mortality Rate in Experimental Animals
Question: We are observing an unexpectedly high mortality rate in our animals after this compound administration. What are the potential causes and how can we mitigate this?
Answer:
High mortality is a critical issue and can stem from several factors related to dosage and animal-specific variables.
Possible Causes:
-
Dosage: The dose of this compound required to induce tremor is close to the dose that can cause severe adverse effects and lethality. The therapeutic window is narrow.
-
Animal Strain, Age, and Sex: Different strains of mice and rats can exhibit varying sensitivities to this compound. Age and sex can also influence metabolic rates and drug tolerance.
-
Route of Administration: Intravenous (i.v.) administration leads to a more rapid and potent effect compared to intraperitoneal (i.p.) or subcutaneous (s.c.) injection, which can increase the risk of overdose.
-
Animal Health Status: Underlying health issues can increase susceptibility to the toxic effects of this compound.
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage to the established effective and lethal doses in the literature. For rats, the ED50 for tremor is 1.6 mg/kg (i.p.), while the ED50 for death is 8.3 mg/kg (i.p.)[1]. A significant safety margin is crucial.
-
Dose Reduction: If mortality is high, reduce the dose by 20-30% in a pilot study to determine a safer effective dose for your specific animal model.
-
Route of Administration: If using i.v. administration, consider switching to i.p. or s.c. to slow absorption and reduce peak plasma concentrations.
-
Animal Model Standardization: Ensure consistency in the strain, age, and sex of the animals used in your experiments.
-
Health Monitoring: Closely monitor animals for signs of severe cholinergic overstimulation beyond tremor, such as excessive salivation, lacrimation, convulsions, and respiratory distress. The presence of convulsions is a strong predictor of mortality[1].
-
Anticholinergic Rescue: In cases of severe adverse effects, administration of a muscarinic antagonist like atropine (B194438) can counteract the peripheral and central effects of this compound. However, high doses of this compound can induce atropine-insensitive convulsions and death[1].
Issue 2: Inconsistent or Absent Tremor Induction
Question: We are not observing consistent tremors, or in some cases, no tremors at all after administering this compound. What could be the reason?
Answer:
Inconsistent tremor induction can be frustrating and can compromise the validity of your study. Several factors can contribute to this issue.
Possible Causes:
-
Insufficient Dosage: The dose may be too low to reach the threshold for tremor induction in your specific animal model.
-
Drug Stability: this compound solutions may degrade over time, losing potency.
-
Administration Technique: Improper injection technique (e.g., subcutaneous injection instead of intraperitoneal) can lead to variable absorption.
-
Animal-Specific Factors: As mentioned previously, strain, age, and sex can influence the response to this compound.
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal dose for consistent tremor induction in your specific animal model. The threshold dose for eliciting tremor in mice is above 50 µg/kg (s.c.) and in rats is above 150 µg/kg (s.c.)[2]. A common dose used to induce marked tremor in rats is 0.25 mg/kg[3]. In mice, 0.5 mg/kg (i.p.) has been shown to induce tremors with a latency of about 4.3 minutes.
-
Fresh Drug Preparation: Prepare fresh this compound solutions for each experiment to ensure potency.
-
Standardize Administration: Ensure all personnel are trained in the correct and consistent administration technique.
-
Control for Animal Variability: Use animals of the same strain, age, and sex within an experiment to minimize variability in response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which this compound induces tremors?
A1: this compound is a potent, centrally acting muscarinic acetylcholine (B1216132) receptor agonist. It readily crosses the blood-brain barrier and stimulates muscarinic receptors in the central nervous system, leading to a cascade of neuronal events that result in involuntary muscle contractions, manifesting as tremors. The tremor is a result of increased cholinergic influence on motor efferents.
Q2: What are the expected onset and duration of tremors after this compound administration?
A2: In mice administered 0.5 mg/kg of this compound i.p., the latency to tremor onset is approximately 4.3 minutes, with a duration of about 18 minutes.
Q3: Besides tremor, what are the other common physiological effects of this compound?
A3: this compound is a parasympathomimetic agent and can induce a range of cholinergic effects, including salivation, lacrimation (tearing), and hypothermia. At higher doses, it can lead to convulsions and, ultimately, death.
Q4: How can I quantify the tremors induced by this compound?
A4: Tremor intensity can be objectively measured using several methods:
-
Accelerometer-based systems: These devices can be attached to the animal to provide a quantitative measure of tremor intensity and frequency.
-
Capacitance transducers: These can record movements and allow for the evaluation of tremor intensity and frequency through power spectral analysis.
-
Observational Scoring: While more subjective, a trained observer can score the severity of tremors based on a predefined scale.
Q5: Are there any known drug interactions with this compound that I should be aware of?
A5: Yes, several classes of drugs can interact with this compound:
-
Muscarinic Antagonists: Drugs like atropine and scopolamine (B1681570) will block the effects of this compound, including tremor.
-
Beta-Adrenoceptor Antagonists: Propranolol has been shown to reduce the intensity and duration of this compound-induced tremors.
-
Serotonin (B10506) Reuptake Inhibitors: Some serotonin uptake inhibitors, like alaproclate, can enhance the tremor and salivation induced by this compound.
Data Presentation
Table 1: Dose-Response Data for this compound in Rats (Intraperitoneal Administration)
| Effect | ED50 (mg/kg) |
| Salivation | 1.3 |
| Tremor | 1.6 |
| Lacrimation | 2.5 |
| Convulsions | 3.2 |
| Death | 8.3 |
| Data sourced from a study on the nonmuscarinic neurotoxicity of this compound. |
Table 2: Effective Doses of this compound for Tremor Induction in Rodents
| Animal Model | Route of Administration | Effective Dose | Onset of Tremor | Duration of Tremor | Reference |
| Mouse | Subcutaneous (s.c.) | > 50 µg/kg (threshold) | - | - | |
| Mouse | Intraperitoneal (i.p.) | 0.5 mg/kg | ~4.3 minutes | ~18 minutes | |
| Rat | Subcutaneous (s.c.) | > 150 µg/kg (threshold) | - | - | |
| Rat | Intraperitoneal (i.p.) | 0.25 mg/kg | - | - |
Experimental Protocols
Protocol 1: Induction of Tremor in Mice with this compound
Objective: To induce a consistent tremor in mice for experimental studies.
Materials:
-
This compound sesquifumarate salt
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Observation cages
-
Tremor quantification system (e.g., accelerometer or capacitance transducer)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. A common concentration is 0.1 mg/mL.
-
Dosage Calculation: Weigh each mouse immediately before injection to accurately calculate the required volume of the this compound solution. For a target dose of 0.5 mg/kg, a 25g mouse would require 0.125 mL of a 0.1 mg/mL solution.
-
Administration: Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection.
-
Observation and Quantification: Immediately place the mouse in an observation cage. Begin recording tremors using the chosen quantification system. Tremors are expected to begin within 5 minutes and last for approximately 15-20 minutes.
-
Monitoring: Continuously monitor the animal for the duration of the expected effect and for any signs of severe adverse reactions.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound-Induced Tremor.
References
- 1. Nonmuscarinic neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of this compound-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Power spectral analysis of tremor induced by TRH and this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in Oxotremorine-induced tremor response
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering variability in tremor responses induced by Oxotremorine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce tremor?
This compound is a potent, centrally acting muscarinic acetylcholine (B1216132) receptor agonist.[1][2] It readily crosses the blood-brain barrier and mimics the action of acetylcholine on muscarinic receptors (M1-M5) in the brain.[1] The tremorigenic effects are primarily mediated by its action on cholinergic systems within the basal ganglia, creating symptoms of ataxia, tremor, and spasticity that resemble those seen in Parkinsonism.[1][2]
Q2: What is the typical onset, duration, and frequency of this compound-induced tremor in rodents?
The pharmacokinetic and pharmacodynamic profile of this compound can vary. In mice administered 0.5 mg/kg of this compound intraperitoneally (i.p.), tremor onset is typically observed within approximately 4.3 minutes, with a duration of about 18 minutes. The tremor frequency is generally in the range of 12-14 Hz.
Q3: Can the tremor response be blocked or modulated by other compounds?
Yes. The tremor is a classic cholinergic response and can be inhibited by muscarinic antagonists like atropine. Interestingly, the response can also be modulated by adrenergic compounds. For instance, beta-2 adrenoceptor antagonists like propranolol (B1214883) can suppress the tremor, while beta-2 agonists can enhance it, suggesting a modulatory role for the adrenergic system in the expression of the tremor.
Troubleshooting Guide for Response Variability
Variability in this compound-induced tremor is a common challenge. The following sections address specific issues you may encounter.
Issue 1: High Variability in Tremor Intensity Between Animals
Potential Cause 1: Genetic Strain Differences
Different rodent strains can exhibit varied sensitivity to cholinergic agonists. Studies have shown that mouse strains like C3H, C57BL, and DBA respond differently to this compound in terms of motor activity depression and hypothermia, which can correlate with tremor response.
-
Solution: Use a consistent and well-characterized rodent strain for all experiments. If comparing between strains, be aware of potential baseline differences in cholinergic sensitivity.
Potential Cause 2: Animal's Physiological State
Factors such as stress, age, and diet can influence an animal's neurochemical baseline, affecting its response to this compound. Stress, for example, can alter circulating catecholamine levels, which are known to modulate this compound-induced tremors.
-
Solution: Acclimate animals properly to the housing and experimental environment. Ensure consistent age, weight, and diet across all experimental groups. Handle animals minimally but consistently before drug administration.
Potential Cause 3: Inconsistent Drug Administration
The route and precision of administration can significantly impact drug absorption and bioavailability. An intraperitoneal (i.p.) injection that accidentally enters the subcutaneous space or an organ will lead to altered pharmacokinetics.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., i.p., s.c.). Use appropriate needle sizes and injection volumes for the animal's weight.
Issue 2: Inconsistent or Delayed Onset of Tremor
Potential Cause 1: Drug Formulation and Stability
This compound solutions, if not prepared or stored correctly, can degrade, leading to a lower effective concentration.
-
Solution: Prepare this compound solutions fresh on the day of the experiment. Use a consistent, high-quality source of the compound and a sterile, pH-balanced vehicle (e.g., 0.9% saline).
Potential Cause 2: Interaction with Anesthesia
If any surgical procedures or imaging requiring anesthesia are performed, residual anesthetic effects can interfere with the neuronal circuits responsible for tremor generation.
-
Solution: Ensure a sufficient washout period between anesthesia and the this compound challenge. Be aware that different anesthetics have different clearance times and mechanisms of action.
Issue 3: Difficulty in Quantifying Tremor Reliably
Potential Cause 1: Subjective Scoring Methods
Visual rating scales for tremor can be prone to inter-observer and intra-observer variability.
-
Solution: Develop a clear and simple scoring system with defined criteria for each score. Have at least two independent, blinded observers score the animals. For more objective data, use automated quantification systems.
Potential Cause 2: Inadequate Measurement Tools
Manual observation may not capture the full spectrum of tremor characteristics, such as frequency and power.
-
Solution: Employ objective measurement systems. Modern approaches include using accelerometers (which can even be found in smartphones), capacitance transducers, or specialized tremor monitoring platforms that can perform power spectral analysis. These tools provide quantitative data on tremor frequency and intensity, significantly reducing subjectivity.
Data Presentation: Factors Influencing Tremor Response
The following table summarizes key variables that can affect the outcome of this compound-induced tremor experiments.
| Factor | Parameter | Example Variation | Consequence on Tremor Response | Recommendation |
| Animal | Strain | DBA vs. C57BL/6J Mice | DBA mice may show a more pronounced response than C57BL/6J mice. | Standardize on a single strain or fully characterize strain-specific responses. |
| Age/Weight | Young (8 weeks) vs. Old (8 months) | Older animals may have altered cholinergic function, leading to variability. | Use a narrow age and weight range for all experimental groups. | |
| Drug | Dosage (s.c.) | 0.03 mg/kg vs. 0.3 mg/kg in rats | A clear dose-response relationship exists; higher doses produce more intense and longer-lasting tremors. | Perform a dose-response study to identify the optimal dose for your specific model and endpoint. |
| Vehicle | Saline vs. DMSO/Saline mixture | Vehicle composition can affect drug solubility and absorption rate. | Use a consistent, simple, and non-toxic vehicle like 0.9% saline whenever possible. | |
| Procedure | Administration | Subcutaneous (s.c.) vs. Intraperitoneal (i.p.) | i.p. administration generally leads to faster onset than s.c. | Choose one route and use it consistently. Ensure proper technique. |
| Environment | Noisy/Bright vs. Quiet/Dim Room | Stress from a disruptive environment can alter the physiological baseline and affect the tremor response. | Conduct experiments in a quiet, dedicated procedure room with controlled lighting. | |
| Quantification | Method | Subjective Score vs. Accelerometer | Subjective scores are less precise and prone to bias. | Use an objective, automated system for tremor quantification to increase reliability and reproducibility. |
Experimental Protocols
Standard Protocol for this compound-Induced Tremor in Mice
-
Animal Preparation:
-
Use male C57BL/6J mice, 8-10 weeks of age.
-
Acclimate animals to the facility for at least one week before the experiment.
-
House animals in groups with standard chow and water ad libitum, under a 12:12 hour light-dark cycle.
-
On the day of the experiment, transfer animals to the testing room at least 60 minutes before the procedure to acclimate.
-
-
Drug Preparation:
-
Prepare a 0.1 mg/mL stock solution of this compound sesquifumarate in sterile 0.9% saline.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Administration:
-
Weigh each mouse immediately before injection to calculate the precise dose.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg.
-
The injection volume should be 5 mL/kg.
-
Administer a corresponding volume of 0.9% saline to the vehicle control group.
-
-
Tremor Quantification:
-
Immediately after injection, place the mouse in a transparent observation chamber equipped with a tremor monitoring system (e.g., an accelerometer-based platform).
-
Record tremor activity continuously for 30-60 minutes.
-
Analyze the data to determine key parameters:
-
Latency to Onset: Time from injection to the first signs of consistent tremor.
-
Tremor Intensity (Power): Measured by the system, often as the area under the curve of the power spectrum.
-
Peak Frequency: The dominant frequency of the tremor, typically between 12-14 Hz.
-
Duration: Total time the animal exhibits tremor above a defined baseline threshold.
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound-induced tremor.
Experimental Workflow
Caption: Standard experimental workflow for an this compound tremor study.
Troubleshooting Logic for Variability
Caption: A decision-making flow for troubleshooting tremor variability.
References
Technical Support Center: Oxotremorine Sensitivity in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of animal strain and age on Oxotremorine sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent, non-selective muscarinic acetylcholine (B1216132) receptor agonist. It readily crosses the blood-brain barrier and is widely used in experimental research to study the central and peripheral effects of cholinergic system activation. Common applications include modeling Parkinson's-like tremors, and assessing cholinergic involvement in processes like temperature regulation, salivation, and cognition.
Q2: How does animal strain affect the response to this compound?
A2: Different rodent strains exhibit significant variability in their sensitivity to this compound. For instance, BALB/c mice are known to be particularly sensitive to the hypothermic effects of this compound compared to C57BL/6 mice[1][2]. DBA/2 mice have shown a greater analgesic response to this compound compared to C57BL/6 mice[3]. These differences are thought to be due to genetic variations influencing receptor density, receptor-effector coupling, or drug metabolism.
Q3: How does the age of the animal influence this compound sensitivity?
A3: The age of the animal is a critical factor in determining the response to this compound. Aged rats (24-30 months) have been shown to exhibit a greater intensity and duration of tremors and more intense chromodacryorrhea (secretion of colored tears) in response to this compound compared to young rats (3-6 months)[4]. This increased sensitivity in older animals may be due to age-related alterations in the cholinergic system and potential changes in drug pharmacokinetics[4].
Q4: What are the typical behavioral and physiological responses to this compound in rodents?
A4: The administration of this compound typically induces a range of cholinergic effects, including:
-
Tremors: Whole-body tremors are a characteristic central effect.
-
Hypothermia: A significant drop in core body temperature is commonly observed.
-
Salivation: Increased salivation is a well-documented peripheral effect.
-
Analgesia: this compound can have pain-relieving effects.
-
Other signs: Additional observable signs can include chromodacryorrhea, ataxia, and spasticity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in tremor response between animals of the same strain and age. | - Subtle differences in environmental conditions (e.g., housing temperature, stress levels).- Inconsistent injection technique (intraperitoneal vs. subcutaneous).- Subjective scoring of tremor intensity. | - Acclimatize animals to the testing room before the experiment.- Standardize the injection procedure and ensure consistent administration.- Use a quantitative method for tremor assessment, such as an accelerometer or a force transducer-based system. |
| Inconsistent hypothermic response to this compound. | - Variation in baseline body temperature.- Ambient temperature fluctuations in the laboratory. | - Measure baseline body temperature for each animal before drug administration.- Conduct experiments in a temperature-controlled environment.- Ensure the temperature probe is inserted to a consistent depth for rectal temperature measurements. |
| Difficulty in collecting consistent saliva samples. | - Stress-induced variations in salivation.- Inefficient collection method. | - Handle animals gently to minimize stress.- Use a standardized collection method, such as pre-weighed cotton swabs placed in the mouth for a fixed duration. |
| Unexpectedly low or high sensitivity to this compound in a particular strain. | - Genetic drift within a colony.- Differences in the source of the animals. | - Whenever possible, obtain animals from a reputable vendor and specify the desired substrain.- Conduct a pilot dose-response study to determine the optimal dose for your specific colony. |
| Animals show excessive adverse effects or mortality. | - Dose is too high for the specific strain or age group.- Interaction with other experimental compounds. | - Reduce the dose of this compound.- Carefully review all administered substances for potential drug interactions.- For aged animals, consider starting with a lower dose range due to increased sensitivity. |
Quantitative Data on this compound Sensitivity
Table 1: Strain-Dependent Sensitivity to this compound-Induced Effects in Mice
| Strain | Effect | Dose (mg/kg, i.p.) | Observation | Citation(s) |
| BALB/c | Hypothermia | 0.15 | Particularly sensitive, showing a significant and prolonged drop in body temperature. | |
| C57BL/6 | Hypothermia | 0.15 | Less sensitive to the hypothermic effects compared to BALB/c mice. | |
| DBA/2 | Analgesia | 0.0025 - 0.01 | More effective analgesic response compared to C57BL/6 mice. | |
| C3H | Motor Activity | Not specified | Less severe depression of open-field activity compared to C57BL and DBA mice. | |
| LS (Long-Sleep) | General Effects | Not specified | More sensitive to the effects of an intraperitoneal injection of this compound compared to SS mice. | |
| SS (Short-Sleep) | General Effects | Not specified | Less sensitive to the direct effects of this compound compared to LS mice. |
Table 2: Age-Dependent Sensitivity to this compound in Rats
| Age Group | Effect | Dose (mg/kg) | Observation | Citation(s) |
| Young (3-6 months) | Tremor | 0.25, 0.5, 1.0 | Lower intensity and shorter duration of tremors compared to aged rats. | |
| Aged (24-30 months) | Tremor | 0.25, 0.5, 1.0 | Greater intensity and longer duration of tremors. | |
| Young (3-6 months) | Chromodacryorrhea | 0.25, 0.5, 1.0 | Less intense chromodacryorrhea compared to aged rats. | |
| Aged (24-30 months) | Chromodacryorrhea | 0.25, 0.5, 1.0 | More intense chromodacryorrhea. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Tremor in Mice
Objective: To quantify the intensity and frequency of tremors induced by this compound.
Materials:
-
This compound solution (e.g., dissolved in sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
A tremor quantification system (e.g., a force transducer or accelerometer-based device)
-
Observation cages
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each mouse in the tremor quantification apparatus and record baseline activity for a defined period (e.g., 5-10 minutes).
-
This compound Administration: Administer the predetermined dose of this compound via i.p. injection. The volume should be consistent across animals (e.g., 10 ml/kg).
-
Tremor Recording: Immediately after injection, return the mouse to the quantification apparatus and begin recording.
-
Data Collection: Record tremor activity continuously for a set duration (e.g., 30-60 minutes). The peak frequency of this compound-induced tremors in mice is often around 15 Hz.
-
Data Analysis: Analyze the recorded data to determine parameters such as the latency to tremor onset, peak tremor intensity, and total tremor duration. Power spectral analysis can be used to evaluate the frequency of the tremors.
Protocol 2: Measurement of this compound-Induced Hypothermia in Rodents
Objective: To measure the change in core body temperature following this compound administration.
Materials:
-
This compound solution
-
Syringes and needles for injection
-
Digital rectal thermometer with a flexible probe
-
Lubricant
-
Animal cages
Procedure:
-
Animal Acclimation: House the animals in a temperature-controlled room and allow them to acclimate.
-
Baseline Temperature: Gently restrain the animal and measure its baseline core body temperature by inserting a lubricated rectal probe to a consistent depth (e.g., 2 cm).
-
This compound Administration: Administer the desired dose of this compound.
-
Temperature Monitoring: At predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) after injection, measure the rectal temperature again.
-
Data Analysis: Calculate the change in temperature from baseline (ΔT) for each time point. The maximum temperature drop and the area under the curve can be used for statistical comparisons.
Protocol 3: Assessment of this compound-Induced Salivation in Mice
Objective: To quantify the amount of saliva produced in response to this compound.
Materials:
-
This compound solution
-
Syringes and needles for injection
-
Pre-weighed cotton swabs or small absorbent sponges
-
Microcentrifuge tubes
-
A sensitive analytical balance
Procedure:
-
Preparation: Prepare and pre-weigh the cotton swabs in labeled microcentrifuge tubes.
-
Animal Acclimation: Acclimatize the mice to the experimental room.
-
This compound Administration: Inject the mouse with the selected dose of this compound.
-
Saliva Collection: Immediately after injection, gently place a pre-weighed cotton swab into the mouse's oral cavity.
-
Incubation Period: Leave the swab in place for a standardized period (e.g., 15 minutes).
-
Sample Retrieval: Carefully remove the swab and place it back into its corresponding microcentrifuge tube.
-
Weighing: Weigh the tube containing the saliva-soaked swab.
-
Data Analysis: Calculate the weight of the saliva by subtracting the initial weight of the tube and dry swab from the final weight. Results can be expressed as the total weight of saliva or normalized to the animal's body weight.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
This compound is a non-selective agonist for all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).
Muscarinic Receptor Signaling Pathways Activated by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
General Experimental Workflow for this compound Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetical differences in sensitivity to tremorine and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Device for quantitating tremor activity in mice: antitremor activity of atropine versus soman- and this compound-induced tremors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Preventing Desensitization of Muscarinic Receptors with Oxotremorine
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the desensitization of muscarinic receptors during experiments involving the agonist Oxotremorine.
Frequently Asked Questions (FAQs)
Q1: What is muscarinic receptor desensitization?
A1: Muscarinic receptor desensitization is a process where prolonged or repeated exposure to an agonist, such as this compound, leads to a diminished response from the receptor. This phenomenon is a crucial regulatory mechanism to prevent overstimulation of cells. The process involves several key molecular players, including G protein-coupled receptor kinases (GRKs) and β-arrestins, which lead to receptor phosphorylation, uncoupling from G proteins, and subsequent internalization of the receptor from the cell surface.[1][2]
Q2: What is the role of this compound in studying muscarinic receptor desensitization?
A2: this compound is a potent, non-selective muscarinic acetylcholine (B1216132) receptor agonist.[3] Its ability to robustly activate muscarinic receptors makes it a valuable tool for inducing and studying the mechanisms of receptor desensitization.[4] By observing the cellular responses to this compound over time, researchers can investigate the kinetics and molecular pathways of desensitization.
Q3: Which muscarinic receptor subtypes are primarily involved in this compound-induced desensitization?
A3: Studies have shown that both M2 and M3 muscarinic receptor subtypes are crucial for agonist-mediated short-term heterologous desensitization in tissues like the intestinal smooth muscle.[5] The specific subtype involved can vary depending on the tissue or cell type being studied. For instance, M1 muscarinic receptors have also been implicated in the effects of this compound in other contexts.
Q4: What are the key molecular players in preventing this compound-induced desensitization?
A4: The primary molecular players in desensitization are G protein-coupled receptor kinases (GRKs) and β-arrestins. Agonist binding triggers GRKs to phosphorylate the intracellular domains of the receptor. This phosphorylation increases the receptor's affinity for β-arrestins, which then bind to the receptor, sterically hindering its interaction with G proteins and targeting it for internalization. Therefore, strategies to prevent desensitization often focus on inhibiting these molecules.
Q5: Can this compound exhibit biased agonism, and how does that affect desensitization?
A5: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. While the provided search results do not explicitly detail this compound's biased agonism in the context of desensitization, it is a known phenomenon for GPCRs. A biased agonist might favor G protein signaling with minimal recruitment of β-arrestin, theoretically leading to less desensitization and internalization. Further investigation into this compound's signaling profile in specific cellular contexts would be necessary to determine if it acts as a biased agonist.
Troubleshooting Guides
Issue 1: Rapid loss of signal in functional assays (e.g., calcium flux, IP1 accumulation) after this compound application.
-
Possible Cause: Rapid receptor desensitization and internalization.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment to characterize the onset and rate of desensitization. This will help in selecting optimal time points for your primary experiments before significant desensitization occurs.
-
Use of GRK Inhibitors: Pre-incubate cells with a broad-spectrum GRK inhibitor (e.g., Compound 101, a GRK2/3 inhibitor) to block receptor phosphorylation. This should attenuate the rate of desensitization.
-
Utilize β-arrestin Knockout/Knockdown Models: If available, use cell lines with knockout or siRNA-mediated knockdown of β-arrestin-1 and/or β-arrestin-2 to assess their role in the observed desensitization.
-
Lower Agonist Concentration: Use the lowest concentration of this compound that gives a robust, measurable response. High agonist concentrations can accelerate the rate of desensitization.
-
Issue 2: High variability in receptor internalization measurements.
-
Possible Cause: Inconsistent experimental conditions or issues with the internalization assay protocol.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure all incubation and wash steps are performed at the correct and consistent temperatures. Internalization is an active process that is highly temperature-dependent. Place plates on ice during steps where internalization should be halted.
-
Optimize Antibody/Ligand Concentrations: For immunofluorescence or radioligand binding assays, ensure that the antibody or radioligand concentration is not limiting and that incubation times are sufficient to reach equilibrium.
-
Consistent Cell Health and Density: Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered endocytic trafficking.
-
Proper Controls: Include appropriate controls in every experiment, such as untreated cells (basal internalization) and cells treated with a known inducer of endocytosis for that receptor, if available.
-
Issue 3: Unexpected results with GRK inhibitors or β-arrestin knockout cells.
-
Possible Cause: The desensitization mechanism in your specific model system may be independent of the canonical GRK/β-arrestin pathway or involve other regulatory proteins.
-
Troubleshooting Steps:
-
Investigate PKC Involvement: Some muscarinic receptor desensitization can be mediated by Protein Kinase C (PKC). Pre-treat cells with a specific PKC inhibitor to assess its effect on this compound-induced desensitization.
-
Consider Receptor Cross-Talk: Investigate if the activation of other receptors in your system could be leading to heterologous desensitization of the muscarinic receptors.
-
Alternative Internalization Pathways: Muscarinic receptors can internalize through both clathrin-dependent and -independent pathways. Investigate the involvement of these pathways using specific inhibitors (e.g., sucrose (B13894) or dynasore (B607235) for clathrin-mediated endocytosis).
-
Data Presentation
Table 1: Effect of M2 and M3 Receptor Knockout on Agonist-Induced Subsensitivity in Mouse Ileum
| Agonist | Genotype | Fold Increase in EC50 (Mean ± SEM) |
| This compound-M | Wild-Type | 3.0 ± 0.5 |
| M2 Knockout | 1.2 ± 0.2 | |
| Prostaglandin F2α | Wild-Type | 7.0 ± 1.5 |
| M2 Knockout | 1.5 ± 0.3 | |
| M3 Knockout | 1.8 ± 0.4* |
*p < 0.05 compared to Wild-Type. Data adapted from studies on heterologous desensitization in isolated ileum.
Experimental Protocols
Protocol 1: Measuring this compound-Induced Muscarinic Receptor Internalization using a Radioligand Binding Assay
This protocol quantifies the loss of cell surface receptors following agonist treatment.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., HEK293 or CHO cells)
-
24-well cell culture plates
-
This compound
-
[³H]-N-methylscopolamine ([³H]-NMS) (a membrane-impermeant muscarinic antagonist)
-
Atropine (B194438) (for determining non-specific binding)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Agonist Treatment: Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Stopping Internalization: To stop the internalization process, rapidly wash the cells twice with 1 mL of ice-cold PBS.
-
Radioligand Binding:
-
To each well, add a saturating concentration of [³H]-NMS (e.g., 1-2 nM) in ice-cold PBS.
-
For non-specific binding, add [³H]-NMS along with a high concentration of unlabeled atropine (e.g., 1 µM) to a separate set of wells.
-
Incubate the plates at 4°C for 2-4 hours to allow binding to reach equilibrium without further internalization.
-
-
Washing: Wash the cells three times with 1 mL of ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.5 M NaOH or 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each condition.
-
Express the amount of surface receptor at each time point as a percentage of the specific binding at time zero (vehicle-treated cells).
-
Plot the percentage of surface receptors against time to visualize the internalization kinetics.
-
Mandatory Visualizations
Caption: Canonical pathway of this compound-induced muscarinic receptor desensitization.
Caption: Workflow for radioligand-based receptor internalization assay.
Caption: Troubleshooting guide for diminished signal in functional assays.
References
- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Muscarinic supersensitivity and impaired receptor desensitization in G protein-coupled receptor kinase 5-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility of Oxotremorine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Oxotremorine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound available and how do their solubilities differ?
A1: The two primary forms of this compound used in research are this compound sesquifumarate and this compound M (iodide). Their solubility profiles differ, which is a critical consideration for experimental design. This compound M, a quaternary amine, is generally more soluble in aqueous solutions compared to the tertiary amine this compound.[1] this compound sesquifumarate is a salt form designed to improve aqueous solubility.[2]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For this compound sesquifumarate, Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent, with a solubility of up to 125 mg/mL.[3] It is also soluble in water at up to 100 mg/mL.[3] For this compound M (iodide), DMSO is also a good choice, with a reported solubility of 125 mg/mL.[4] Water is also a suitable solvent for this compound M, with a solubility of up to 100 mg/mL. When using DMSO, it is crucial to use a high-purity, anhydrous grade to avoid precipitation issues.
Q3: What is the recommended storage condition and stability of this compound stock solutions?
A3: Stock solutions of this compound sesquifumarate and this compound M in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions are less stable and it is recommended to prepare them fresh on the day of use. If storing an aqueous solution is unavoidable, it should be for no longer than one day.
Q4: What is the pKa and logP of this compound?
Q5: What is the maximum recommended final concentration of DMSO in cell culture media for this compound assays?
A5: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general recommendation for most cell lines is to keep the final DMSO concentration at or below 0.1%. However, some cell lines can tolerate up to 0.5% DMSO for short-term assays. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used. For sensitive cell lines like embryonic stem cells, even 0.5% DMSO for extended periods can be toxic.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: My this compound solution precipitates when I add it to my cell culture medium.
-
Question: Why is my this compound precipitating in the cell culture medium, and how can I prevent this?
-
Answer: Precipitation, often referred to as "crashing out," is a common problem when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. This happens because the compound is much less soluble in the aqueous environment than in the DMSO stock.
Solutions:
-
Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can help improve solubility.
-
Increase the volume of the medium: Adding the DMSO stock to a larger volume of medium while vortexing can facilitate better mixing and reduce localized high concentrations that lead to precipitation.
-
Use a different salt form: If you are using the free base, switching to a salt form like this compound sesquifumarate might improve aqueous solubility.
-
Consider the pH of your medium: Since this compound has a pKa of 8.4, its solubility is pH-dependent. The pH of your cell culture medium (typically around 7.4) will influence its solubility. While altering the medium's pH is generally not advisable due to its impact on cell health, being aware of this factor can help in understanding the compound's behavior.
-
Issue 2: I am observing inconsistent results in my in vitro assays with this compound.
-
Question: What could be causing the variability in my experimental results?
-
Answer: Inconsistent results can stem from several factors related to the preparation and handling of this compound solutions.
Solutions:
-
Ensure complete dissolution of the stock solution: Before making dilutions, ensure that your this compound stock solution is completely dissolved. Visually inspect for any particulate matter. If needed, brief sonication or gentle warming can aid dissolution.
-
Prepare fresh dilutions for each experiment: The stability of diluted aqueous solutions of this compound is limited. To ensure consistent potency, it is best to prepare fresh dilutions from your frozen stock for each experiment.
-
Vortex thoroughly during serial dilutions: When preparing serial dilutions, ensure each step is vortexed thoroughly to guarantee a homogenous solution.
-
Minimize freeze-thaw cycles of the stock solution: Aliquoting your stock solution into smaller, single-use volumes will prevent degradation that can occur with repeated freeze-thaw cycles.
-
Issue 3: I am concerned about the potential effects of the solvent on my cells.
-
Question: How can I be sure that the observed effects are due to this compound and not the solvent?
-
Answer: Solvents like DMSO can have direct effects on cells, potentially confounding your results.
Solutions:
-
Include a vehicle control: This is a critical control in any in vitro experiment. Treat a set of cells with the same final concentration of the solvent (e.g., DMSO) used in your experimental wells. This will allow you to subtract any solvent-induced effects from your results.
-
Determine the solvent tolerance of your cell line: Before starting your experiments, it is good practice to perform a dose-response curve with the solvent alone to determine the maximum concentration your cells can tolerate without significant changes in viability or function.
-
Keep the solvent concentration consistent across all wells: Ensure that the final concentration of the solvent is the same in all wells, including your controls and different concentrations of this compound.
-
Data Presentation
Table 1: Solubility of this compound Forms in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound sesquifumarate | Water | >10 mg/mL | |
| This compound sesquifumarate | Water | 100 mg/mL (262.89 mM) | |
| This compound sesquifumarate | DMSO | 14 mg/mL | |
| This compound sesquifumarate | DMSO | 125 mg/mL (328.62 mM) | |
| This compound sesquifumarate | Ethanol | 10 mg/mL | |
| This compound sesquifumarate | PBS (pH 7.2) | 3 mg/mL | |
| This compound M (iodide) | Water | 8.33 mg/mL (25.85 mM) | |
| This compound M (iodide) | Water | 32.22 mg/mL (100 mM) | |
| This compound M (iodide) | DMSO | 125 mg/mL (387.97 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the compound: Accurately weigh the required amount of this compound sesquifumarate (M.W. 380.4 g/mol ) or this compound M (iodide) (M.W. 322.19 g/mol ). For example, to make 1 mL of a 10 mM stock of this compound sesquifumarate, you would need 3.804 mg.
-
Adding the solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolving the compound: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
Visual inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and storage: Aliquot the stock solution into small, single-use vials and store them at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium: Warm the required volume of cell culture medium or assay buffer to 37°C.
-
Serial dilutions: Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. It is crucial to vortex each dilution step thoroughly.
-
Addition to cells: Add the final dilutions to your cell plates. To minimize the risk of precipitation, add the diluted compound to the wells containing the cells and medium, rather than adding a small volume of highly concentrated compound directly to the well.
-
Vehicle control: Prepare a vehicle control by performing the same dilution series with DMSO alone in the cell culture medium.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting precipitation.
Caption: this compound's mechanism of action.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Oxotremorine-Induced Tremor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectral analysis and other common methods for the quantitative analysis of oxotremorine-induced tremors in rodent models. Supporting experimental data, detailed protocols, and visual representations of workflows and signaling pathways are included to facilitate a comprehensive understanding of these techniques.
Introduction to this compound-Induced Tremor Models
This compound, a potent muscarinic acetylcholine (B1216132) receptor agonist, is widely used in preclinical research to induce tremors that mimic those seen in certain neurological conditions, such as Parkinson's disease. The quantification of these tremors is crucial for evaluating the efficacy of novel anti-tremor therapeutics. While several methods exist for this purpose, spectral analysis has emerged as a highly sensitive and objective technique.
Comparison of Tremor Quantification Methods
The selection of a tremor quantification method depends on various factors, including the required level of detail, throughput, and available equipment. This section compares spectral analysis with two other commonly used methods: accelerometer-based analysis and subjective rating scales.
| Feature | Spectral Analysis | Accelerometer-Based Analysis | Subjective Rating Scales |
| Principle | Decomposes the tremor signal into its frequency components to determine the power and frequency of the tremor.[1][2] | Measures the acceleration of movement to quantify tremor intensity and frequency. | Visual assessment and scoring of tremor severity based on a predefined scale.[3] |
| Quantitative Data | Provides objective data on tremor frequency (Hz), power (amplitude squared), and their distribution over time.[1][2] | Generates data on tremor amplitude (g or m/s²) and frequency (Hz). | Ordinal data (e.g., scores from 0 to 4) representing tremor severity. |
| Objectivity | High | High | Low (prone to inter-rater variability) |
| Sensitivity | High; can detect subtle changes in tremor characteristics. | Moderate to High | Low; may not capture small changes in tremor. |
| Throughput | Moderate; requires data processing. | High | High |
| Equipment | Transducer (e.g., force, displacement, or accelerometer), amplifier, and data acquisition system with spectral analysis software. | Accelerometer, data logger, and analysis software. | No special equipment required. |
Quantitative Data from Experimental Studies
The following table summarizes quantitative data from a study utilizing spectral analysis to characterize this compound-induced tremors in mice.
| Parameter | This compound (0.5 mg/kg, i.p.) |
| Peak Tremor Frequency | 12.7 ± 0.3 Hz |
| Latency to Tremor Onset | 4.3 ± 0.4 min |
| Duration of Tremor | 18.0 ± 2.2 min |
Data presented as mean ± S.E.M.
Another study using a Fourier transform-based analysis reported a peak frequency of approximately 15 Hz in mice administered with this compound (1.0 to 5.0 mg/kg).
Experimental Protocols
This compound-Induced Tremor Model and Spectral Analysis Quantification
This protocol describes the induction of tremors in mice using this compound and subsequent quantification using spectral analysis.
Materials:
-
Male mice
-
This compound sesquifumarate salt
-
Saline solution (0.9% NaCl)
-
Tremor recording apparatus (e.g., a capacitance transducer or a force transducer with a suspended platform)
-
Amplifier
-
Analog-to-digital (A/D) converter
-
Computer with spectral analysis software
Procedure:
-
Animal Preparation: Acclimatize male mice to the experimental room for at least 1 hour before the experiment.
-
Drug Administration: Prepare a solution of this compound in saline. Administer this compound intraperitoneally (i.p.) at a dose of 0.5 mg/kg.
-
Tremor Recording: Immediately after injection, place the mouse in the recording apparatus. A common setup involves a transducer that detects the animal's movements. For instance, a capacitance transducer can measure changes in capacitance due to the mouse's movement, or a force transducer can be used with a suspended platform.
-
Signal Acquisition: The analog signal from the transducer is amplified and then digitized using an A/D converter. The digitized signal is then stored on a computer for analysis.
-
Data Analysis:
-
Divide the recorded signal into epochs (e.g., 4-second segments).
-
Apply a windowing function (e.g., Hanning window) to each epoch to reduce spectral leakage.
-
Perform a Fast Fourier Transform (FFT) on each epoch to obtain the power spectral density (PSD).
-
From the PSD, determine the peak frequency (the frequency with the highest power) and the total power within the tremor frequency band (typically 8-16 Hz for this compound-induced tremor).
-
Calculate the average peak frequency and power across multiple epochs to quantify the tremor.
-
Accelerometer-Based Tremor Quantification
This method provides an alternative quantitative assessment of tremor.
Procedure:
-
Sensor Placement: Attach a lightweight accelerometer to the animal (e.g., on the head or back).
-
Drug Administration and Recording: Administer this compound as described above. Record the accelerometer data for a set period.
-
Data Analysis: Analyze the accelerometer data to determine the root mean square (RMS) of the acceleration, which corresponds to the tremor intensity, and the dominant frequency of the tremor.
Subjective Rating Scale
This method relies on trained observers to score the severity of the tremor.
Procedure:
-
Drug Administration: Administer this compound as described above.
-
Observation: At predefined time points after injection, a trained observer scores the tremor severity based on a scale such as:
-
0: No tremor
-
1: Mild tremor, intermittent
-
2: Moderate tremor, persistent
-
3: Severe tremor, continuous
-
4: Very severe tremor with convulsions
-
Signaling Pathway and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway and the experimental workflow.
Caption: Signaling pathway of this compound-induced tremor.
Caption: Experimental workflow for tremor quantification.
Conclusion
The quantitative analysis of this compound-induced tremors is essential for the development of novel anti-parkinsonian drugs. Spectral analysis offers a highly objective and sensitive method for this purpose, providing detailed information on the frequency and power of the tremor. While other methods like accelerometer-based analysis and subjective rating scales have their own advantages in terms of throughput and ease of use, spectral analysis remains the gold standard for in-depth, quantitative characterization of drug-induced tremors in preclinical models. The choice of method should be guided by the specific research question and the resources available.
References
Validating the Oxotremorine Model of Parkinson's Disease: A Comparative Guide to Behavioral Assessment
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the preclinical evaluation of novel therapeutics for Parkinson's disease. The Oxotremorine model, a pharmacological approach that mimics certain parkinsonian symptoms, offers a valuable tool for screening potential treatments. This guide provides a comprehensive comparison of the this compound model with established neurotoxin-based models (6-OHDA and MPTP), focusing on their validation through key behavioral tests. Detailed experimental protocols and quantitative data are presented to facilitate informed model selection and experimental design.
The this compound Model: A Cholinergic Approach to Parkinsonism
This compound is a potent, centrally acting muscarinic acetylcholine (B1216132) receptor agonist.[1] Its administration to rodents induces a range of behaviors that resemble the motor symptoms of Parkinson's disease, most notably tremor, ataxia (impaired coordination), and spasticity.[1] This model is predicated on the well-established cholinergic-dopaminergic imbalance in the basal ganglia of Parkinson's patients. By stimulating muscarinic receptors, this compound effectively mimics the consequences of this imbalance, providing a platform to test the efficacy of anti-parkinsonian drugs.[1]
The primary mechanism of action involves the activation of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, which are highly expressed in the striatum, a key brain region for motor control.[2][3] The activation of these receptors modulates the excitability of striatal neurons and alters dopamine (B1211576) release, thereby inducing parkinsonian-like motor deficits.
Comparative Analysis of Parkinson's Disease Models
The this compound model serves as a valuable pharmacological tool, particularly for high-throughput screening. However, it is essential to understand its characteristics in comparison to the more widely used neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models. These neurotoxin models induce the degeneration of dopaminergic neurons, thereby more closely replicating the underlying pathology of Parkinson's disease.
| Feature | This compound Model | 6-OHDA Model | MPTP Model |
| Mechanism | Muscarinic acetylcholine receptor agonist | Neurotoxin causing selective degeneration of dopaminergic neurons | Neurotoxin causing selective degeneration of dopaminergic neurons |
| Mode of Induction | Systemic injection (e.g., intraperitoneal) | Intracerebral injection (e.g., into the substantia nigra or medial forebrain bundle) | Systemic injection (e.g., intraperitoneal) |
| Symptom Onset | Acute and transient | Progressive over days to weeks | Acute to sub-acute |
| Pathology | No significant neurodegeneration | Dopaminergic neuron loss | Dopaminergic neuron loss |
| Key Motor Phenotypes | Tremor, ataxia, spasticity | Unilateral motor deficits (if unilaterally lesioned), bradykinesia | Bradykinesia, rigidity |
| Advantages | Rapid induction, high-throughput screening, non-invasive | Well-characterized, stable motor deficits, good for studying neuroprotection | Systemic administration, closely mimics some aspects of human PD pathology |
| Limitations | Lacks underlying neurodegeneration, transient effects | Invasive surgery required, does not fully replicate all PD symptoms | Species and strain variability, potential for spontaneous recovery |
Behavioral Validation: Quantitative Assessment of Motor Deficits
A battery of behavioral tests is crucial for validating the motor impairments in any Parkinson's disease model. The following tables summarize representative quantitative data from studies using the 6-OHDA and MPTP models. While specific quantitative data for the this compound model across all these tests is less commonly reported in a comparative context, the expected outcomes are described.
Open Field Test
This test assesses spontaneous locomotor activity and exploratory behavior.
| Model | Parameter | Control Group | Toxin-Treated Group | Reference |
| 6-OHDA (Rat) | Total Distance Traveled (cm) | ~4000 | ~2000 | |
| Time in Center (%) | ~15 | ~10 | ||
| MPTP (Mouse) | Total Distance Traveled (cm) | ~3500 | ~1500 | |
| Rearing Frequency | ~50 | ~20 | ||
| This compound | Total Distance Traveled | Normal | Expected to be reduced due to ataxia and motor impairment. | |
| Rearing Frequency | Normal | Expected to be significantly reduced. |
Cylinder Test
This test evaluates forelimb use asymmetry, a hallmark of unilateral parkinsonian models.
| Model | Parameter | Control Group | Toxin-Treated Group (Contralateral Paw) | Reference |
| 6-OHDA (Rat) | % Contralateral Paw Touches | ~50% | <20% | |
| MPTP (Mouse, unilateral) | % Contralateral Paw Touches | ~50% | ~25% | |
| This compound | % Contralateral Paw Touches | ~50% | Not typically used as it's a bilateral model. |
Rotarod Test
This test assesses motor coordination and balance.
| Model | Parameter | Control Group | Toxin-Treated Group | Reference |
| 6-OHDA (Rat) | Latency to Fall (s) | ~180 | ~60 | |
| MPTP (Mouse) | Latency to Fall (s) | ~250 | ~100 | |
| This compound | Latency to Fall (s) | Normal | Expected to be significantly reduced due to ataxia. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings.
This compound-Induced Parkinsonism Protocol (Mouse)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation: Dissolve this compound sesquifumarate in sterile 0.9% saline to a final concentration of 0.05 mg/mL.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg.
-
Behavioral Testing: Conduct behavioral tests 15-30 minutes post-injection, during the peak of motor symptoms.
Open Field Test Protocol
-
Apparatus: A square arena (e.g., 40 x 40 cm) with high walls, often made of a non-reflective material. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system or by manual scoring.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Grooming behavior.
-
Cylinder Test Protocol
-
Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm in height, 15 cm in diameter for rats).
-
Procedure:
-
Place the animal in the cylinder.
-
Videotape the animal's behavior for a set duration (e.g., 5 minutes).
-
Score the video in slow motion, recording the number of times the animal touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously during rearing.
-
-
Parameter Measured:
-
Forelimb use asymmetry: Calculated as [(ipsilateral touches + 0.5 * bilateral touches) / (ipsilateral touches + contralateral touches + bilateral touches)] * 100.
-
Rotarod Test Protocol
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Train the animals on the rotarod for several days before the actual test to acclimatize them to the apparatus.
-
On the test day, place the animal on the rotating rod.
-
Record the latency to fall off the rod. A maximum trial duration is typically set (e.g., 300 seconds).
-
-
Parameter Measured:
-
Latency to fall (in seconds).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for model validation.
Caption: this compound signaling pathway in striatal neurons.
Caption: Experimental workflow for validating Parkinson's disease models.
Conclusion
The this compound model provides a rapid and non-invasive method for inducing parkinsonian-like motor deficits, making it a suitable tool for initial drug screening. However, its lack of underlying neurodegeneration limits its translational relevance for studying disease-modifying therapies. In contrast, the 6-OHDA and MPTP models, while more technically demanding, offer greater pathological validity by inducing dopaminergic cell death. The choice of model should be guided by the specific research question. For high-throughput screening of symptomatic treatments, the this compound model is a viable option. For investigating neuroprotective or neurorestorative strategies, the 6-OHDA and MPTP models are more appropriate. A thorough behavioral characterization, as outlined in this guide, is paramount for the validation of any of these models and for obtaining reliable and reproducible data in the pursuit of novel therapies for Parkinson's disease.
References
- 1. Rat striatal muscarinic receptors coupled to the inhibition of adenylyl cyclase activity: potent block by the selective m4 ligand muscarinic toxin 3 (MT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of chronic agonist administration on mu-opioid receptor- and muscarinic receptor-regulated adenylate cyclase in rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxotremorine and Pilocarpine for Modulating Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used muscarinic agonists, Oxotremorine and Pilocarpine, with a specific focus on their effects on in vivo acetylcholine (B1216132) (ACh) release. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Introduction and Overview
This compound and Pilocarpine are both agonists of muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] While both compounds mimic the action of acetylcholine, their downstream effects on neurotransmitter release can be strikingly different. A primary mechanism governing acetylcholine release is the presynaptic M2 autoreceptor, which acts as a negative feedback system; its activation inhibits further release of ACh.[3][4] This guide will explore how the distinct pharmacological profiles of this compound and Pilocarpine lead to opposing effects on acetylcholine levels in the brain.
Mechanism of Action and Receptor Binding Profiles
This compound is a potent, non-selective muscarinic agonist often used as a research tool to study cholinergic systems.[5] Autoradiographic studies in rat brains show that this compound has a significantly higher affinity for M2 receptors found in the brainstem and thalamus compared to M1 receptors in the hippocampus and cortex. Its action as a preferential M2 agonist is central to its effect on ACh release.
Pilocarpine is a naturally occurring alkaloid also classified as a non-selective muscarinic agonist. Its receptor binding profile is less selective than this compound's, with affinities for M1, M2, and M3 receptor subtypes. Pilocarpine's pharmacology is notably complex; it can act as a full agonist, partial agonist, or even a biased agonist depending on the receptor subtype and the cellular environment being studied.
The activation of the presynaptic M2 autoreceptor by an agonist like this compound initiates a Gi-coupled signaling cascade. This inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and ultimately leads to the inhibition of voltage-gated calcium channels, thus decreasing the probability of acetylcholine release from the nerve terminal.
Comparative Effects on Acetylcholine Release
Direct comparative studies using in vivo microdialysis in the rat striatum reveal that this compound and Pilocarpine have opposite effects on acetylcholine release.
-
This compound: Systemic administration of this compound (0.1 and 0.5 mg/kg, IV) leads to a dose-dependent decrease in the extracellular concentration of acetylcholine. This effect is consistent with its potent agonism at presynaptic M2 autoreceptors, which, when stimulated, inhibit the further release of ACh. This inhibitory action is blocked by the non-selective muscarinic antagonist scopolamine (B1681570) but not by the M1-selective antagonist pirenzepine, confirming the role of M2 receptors.
-
Pilocarpine: In contrast, Pilocarpine exhibits a more complex, dose-dependent effect. While a low dose (5 mg/kg, IV) shows a tendency to decrease ACh release, higher doses (7.5 and 10 mg/kg, IV) cause a significant, dose-dependent increase in striatal acetylcholine release. Crucially, this enhancement of ACh release is not blocked by the M1 antagonist pirenzepine, and studies suggest the mechanism is likely independent of direct muscarinic receptor agonism.
Quantitative Data Presentation
The following tables summarize quantitative data from comparative studies.
Table 1: In Vivo Effects on Striatal Acetylcholine Release in Anesthetized Rats
| Compound | Dose (IV) | Effect on ACh Release (% of Baseline) | Primary Mechanism | Reference |
| This compound | 0.1 mg/kg | ~60% (Decrease) | M2 Autoreceptor Agonism | |
| 0.5 mg/kg | ~30% (Decrease) | M2 Autoreceptor Agonism | ||
| Pilocarpine | 5.0 mg/kg | Tendency to Decrease | - | |
| 7.5 mg/kg | ~150% (Increase) | Non-muscarinic (mechanism unclear) | ||
| 10.0 mg/kg | ~200% (Increase) | Non-muscarinic (mechanism unclear) |
Table 2: Muscarinic Receptor Binding Profiles
| Compound | Receptor Subtype | Affinity / Potency Metric | Value | Reference |
| This compound | M2 vs M1 | Relative Potency | 8-fold more potent for M2-rich regions | |
| Pilocarpine | M1 | Ki | 0.64 µM | |
| M2 | Ki | 0.56 µM | ||
| M3 | Ki | 1.61 µM |
Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement
The data presented above were obtained using in vivo microdialysis, a powerful technique for measuring endogenous neurotransmitter levels in specific brain regions of living animals.
Objective: To measure extracellular acetylcholine concentrations in a target brain region (e.g., striatum) of an anesthetized rat following systemic administration of this compound or Pilocarpine.
Key Methodological Steps:
-
Surgical Implantation: Anesthetized rats are placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the brain region of interest.
-
Probe Insertion: A microdialysis probe (with a semi-permeable membrane of a specific length and molecular weight cut-off) is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). Crucially, the aCSF must contain an acetylcholinesterase (AChE) inhibitor , such as neostigmine (B1678181) or physostigmine, to prevent the rapid degradation of ACh in the extracellular space and allow for its detection.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of ACh levels.
-
Drug Administration: this compound or Pilocarpine is administered (e.g., intravenously), and sample collection continues.
-
Sample Analysis: The concentration of acetylcholine in the collected dialysate samples is quantified. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a common and highly sensitive method for this analysis.
Summary and Conclusion
This compound and Pilocarpine, despite both being muscarinic agonists, exert opposing effects on the release of acetylcholine in the striatum.
-
This compound consistently decreases ACh release. This action is reliably mediated by its potent agonism at presynaptic M2 autoreceptors, making it a suitable tool for studying the consequences of cholinergic autoinhibition.
-
Pilocarpine at sufficient doses increases ACh release. This effect is paradoxical for a muscarinic agonist and appears to occur through a non-muscarinic mechanism that is not yet fully elucidated.
Therefore, the choice between these two agents is critical and depends entirely on the experimental goal. For researchers aiming to study the effects of reduced cholinergic transmission via autoreceptor stimulation, this compound is the appropriate choice. For those wishing to induce an increase in extracellular acetylcholine, Pilocarpine can be effective, though researchers must be aware of its complex and potentially off-target mechanism of action.
References
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 3. Presynaptic muscarinic receptors and the release of acetylcholine from cerebrocortical prisms: roles of Ca2+ and K+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presynaptic muscarinic receptors inhibiting active acetylcholine release in the bullfrog sympathetic ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to Muscarinic Receptor Agonists: Oxotremorine vs. Carbachol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used muscarinic acetylcholine (B1216132) receptor (mAChR) agonists, oxotremorine and carbachol (B1668302). By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction
Carbachol and this compound are classical muscarinic agonists utilized extensively in pharmacological research to study the function of mAChRs. Carbachol is a synthetic choline (B1196258) ester that is resistant to acetylcholinesterase, providing a stable and long-lasting effect. This compound, a tertiary amine, and its more potent quaternary ammonium (B1175870) analog, this compound-M, are known for their high efficacy and central nervous system activity. While both compounds activate the five subtypes of muscarinic receptors (M1-M5), they exhibit distinct profiles in terms of potency, efficacy, and signaling bias.
Quantitative Performance Comparison
The pharmacological characteristics of this compound and carbachol are highly dependent on the receptor subtype and the specific signaling pathway being measured. The following tables summarize their binding affinities and functional potencies across various experimental systems.
Table 1: Muscarinic Receptor Binding Affinities (Ki in µM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Carbachol | 2.5[1] | 3.2[1] | 3.9[1] | 4.6 | 15.8 (pKi 4.8) |
| This compound-M | 0.02 | 0.04 | 0.03 | 0.02 | 0.02 (pKi 7.7) |
Note: Data is compiled from studies using radioligand binding assays in cell lines expressing recombinant human or rat receptors. Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50 in µM) and Efficacy (% of Max Response)
| Parameter | Receptor | Carbachol | This compound / this compound-M | Experimental System |
| EC50 | M1 | 1.8 | 0.032 | Phosphoinositide Hydrolysis (B82 cells) |
| Efficacy | M1 | Full Agonist | Full Agonist | Phosphoinositide Hydrolysis (B82 cells) |
| EC50 | M2 | ~1.0 | ~0.1 | Inhibition of cAMP (CHO cells) |
| Efficacy | M2 | Full Agonist | Full Agonist | Inhibition of cAMP (CHO cells) |
| EC50 | M3 | 1.26 | 25.1 | Inositol Phosphates Accumulation (CHO-K1 cells) |
| Efficacy | M3 | 100% | 95% | Inositol Phosphates Accumulation (CHO-K1 cells) |
| EC50 | M4 | 2.0 | 0.14 | Ca-current Inhibition (NG108-15 cells) |
| Efficacy | M4 | Full Agonist | Full Agonist | Ca-current Inhibition (NG108-15 cells) |
| EC50 | M4 | 0.52 | 0.038 | Phosphoinositide Hydrolysis (HEK Gα15 M4 cells) |
| Efficacy | M4 | 100% | 104% | Phosphoinositide Hydrolysis (HEK Gα15 M4 cells) |
| EC50 | M5 | 158 | 251 | Inositol Phosphates Accumulation (CHO-K1 cells) |
| Efficacy | M5 | 100% | 98% | Inositol Phosphates Accumulation (CHO-K1 cells) |
Note: EC50 (half-maximal effective concentration) values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Efficacy refers to the maximal response an agonist can produce. This compound-M is generally more potent than carbachol across most receptor subtypes and assays.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
Caption: Canonical signaling pathways for muscarinic receptors.
Experimental Protocols
Accurate comparison of agonist performance relies on standardized and robust experimental methodologies. Below are outlines for key in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and carbachol.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-NMS.
-
Test Compounds: this compound, Carbachol.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and carbachol.
-
In a 96-well plate, combine the assay buffer, cell membranes, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of the test compound.
-
Incubate the plate at room temperature (e.g., for 60-120 minutes) to allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration causing 50% inhibition of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Mobilization (for M1, M3, M5)
This assay measures the functional potency and efficacy of agonists at Gq-coupled receptors by quantifying the increase in intracellular calcium concentration.
Objective: To determine the EC50 and Emax of this compound and carbachol for M1, M3, or M5 receptor activation.
Materials:
-
Cells stably expressing the human M1, M3, or M5 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test Compounds: this compound, Carbachol.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capability.
Procedure:
-
Plate cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and carbachol.
-
Place the cell plate into the fluorescence plate reader and establish a baseline fluorescence reading.
-
Automatically inject the different concentrations of the test compounds into the wells.
-
Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak response.
-
Data are analyzed by plotting the change in fluorescence (peak minus baseline) against the log concentration of the agonist to determine EC50 and Emax values.
Functional Assay: cAMP Accumulation (for M2, M4)
This assay measures the functional potency and efficacy of agonists at Gi-coupled receptors by quantifying the inhibition of forskolin-stimulated cAMP production.
Objective: To determine the EC50 and Emax of this compound and carbachol for M2 or M4 receptor activation.
Materials:
-
Cells stably expressing the human M2 or M4 receptor (e.g., CHO-K1).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Test Compounds: this compound, Carbachol.
-
96-well plates.
Procedure:
-
Plate the M2- or M4-expressing cells in 96-well plates and culture overnight.
-
Pre-incubate the cells with serial dilutions of this compound or carbachol for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data are analyzed by plotting the inhibition of the forskolin response against the log concentration of the agonist to determine IC50 (which corresponds to the EC50 for inhibition) and Emax values.
Summary and Conclusion
Both this compound and carbachol are effective muscarinic agonists, but they display key differences that are critical for experimental design and interpretation.
-
Potency: this compound, particularly its M-form, is generally significantly more potent than carbachol in both binding and functional assays across all receptor subtypes. This means lower concentrations of this compound are required to achieve a similar level of receptor activation.
-
Efficacy: Both compounds typically behave as full agonists at all muscarinic receptor subtypes, capable of eliciting the maximum possible response from the system. However, relative efficacy can vary depending on the cell type and signaling readout.
-
Selectivity: Neither carbachol nor this compound shows significant selectivity for any single muscarinic receptor subtype, acting as pan-agonists.
-
Structure and Properties: Carbachol's quaternary ammonium group makes it permanently charged and membrane-impermeant, limiting its action to the cell surface and preventing it from crossing the blood-brain barrier. This compound is a tertiary amine that can cross cell membranes and the blood-brain barrier, making it suitable for both in vitro and in vivo central nervous system studies.
The choice between this compound and carbachol should be guided by the specific requirements of the experiment. Carbachol is a stable, reliable, and cost-effective full agonist for peripheral and cellular studies. This compound is a more potent agonist, valuable for studies requiring high efficacy or investigation of central muscarinic effects. Researchers should carefully consider the data presented here to make an informed decision for their pharmacological investigations.
References
Scopolamine's Antagonistic Dance with Oxotremorine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interplay between muscarinic agonists and antagonists is paramount. This guide provides a detailed comparison of the antagonistic effects of scopolamine (B1681570) on oxotremorine-induced behaviors, supported by experimental data, comprehensive protocols, and signaling pathway visualizations.
This compound, a potent muscarinic acetylcholine (B1216132) receptor agonist, is widely used in pharmacological research to induce a range of cholinergic effects, including tremors, salivation, and hypothermia. Scopolamine, a non-selective muscarinic antagonist, effectively counteracts these effects. This guide delves into the specifics of this antagonism, offering a valuable resource for designing and interpreting related studies.
Unveiling the Antagonism: Quantitative Insights
The antagonistic relationship between scopolamine and this compound is dose-dependent. The following tables summarize the quantitative data from various studies, showcasing scopolamine's ability to mitigate this compound-induced behaviors.
| This compound Dose | Observed Tremor Intensity (Arbitrary Units) | Scopolamine Dose (mg/kg) | % Reduction in Tremor Intensity | Animal Model |
| 0.25 mg/kg | High | 0.5 mg/kg | Abolished | Rat[1] |
| 1.0 mg/kg | Most Severe | Not specified in abstract | - | Mouse[2] |
| 2.5 mg/kg | High-frequency, high-intensity peaks | Not specified in abstract | - | Mouse[2] |
Table 1: Antagonism of this compound-Induced Tremors by Scopolamine. This table illustrates the effective dose of scopolamine in abolishing this compound-induced tremors in rats. While qualitative descriptions are available for mice, specific quantitative reduction percentages with scopolamine are not detailed in the provided abstracts.
| This compound Dose | Observed Salivation Level | Scopolamine Dose | Effect on Salivation | Animal Model |
| >75 µg/kg (mice) | Increased | Not specified | Blocked by atropine (B194438) (a similar antagonist) | Mouse[3] |
| >200 µg/kg (rats) | Increased | Not specified | Blocked by atropine (a similar antagonist) | Rat[3] |
Table 2: Antagonism of this compound-Induced Salivation. The data indicates that muscarinic antagonists can block this compound-induced salivation. Specific dose-response data for scopolamine was not available in the initial search results, but the principle of antagonism is clearly demonstrated with atropine.
| This compound Dose | Induced Hypothermia (°C) | Methyl Scopolamine Treatment | Effect on Hypothermia | Animal Model |
| Not specified | Acute hypothermia | Co-administered | Faster onset and delayed recovery of hypothermia | Rat |
Table 3: Modulation of this compound-Induced Hypothermia. This table shows that a peripherally acting muscarinic antagonist, methyl scopolamine, alters the time course of this compound-induced hypothermia, suggesting a role for both central and peripheral mechanisms.
Behind the Bench: Experimental Protocols
Reproducible and reliable data hinges on meticulous experimental design. Below are detailed methodologies for key experiments investigating the scopolamine-oxotremorine antagonism.
Assessment of Tremor
Objective: To quantify the intensity and frequency of tremors induced by this compound and the antagonistic effect of scopolamine.
Animal Model: Male mice or rats are commonly used.
Materials:
-
This compound sesquifumarate
-
Scopolamine hydrochloride
-
Saline solution (0.9% NaCl)
-
Tremor quantification system (e.g., force transducer, accelerometer, or observational scoring)
Procedure:
-
Acclimation: Animals are acclimated to the testing environment to minimize stress-induced movements.
-
Drug Administration:
-
A baseline tremor reading is recorded.
-
Scopolamine or vehicle (saline) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), this compound is administered.
-
-
Tremor Measurement:
-
Automated Systems: The animal is placed on a sensor platform that detects and quantifies whole-body tremors. The system records the frequency and amplitude of the tremors over a specified period.
-
Observational Scoring: A trained observer scores the severity of tremors at set time points using a standardized rating scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).
-
-
Data Analysis: The tremor intensity and frequency are compared between the vehicle- and scopolamine-treated groups to determine the percentage of inhibition.
Measurement of Salivation
Objective: To measure the volume of saliva produced following this compound administration and its inhibition by scopolamine.
Animal Model: Mice or rats.
Materials:
-
This compound sesquifumarate
-
Scopolamine hydrochloride
-
Saline solution
-
Pre-weighed cotton swabs or absorbent paper
-
Microbalance
Procedure:
-
Baseline Measurement: The oral cavity of the animal is gently dried with a pre-weighed cotton swab.
-
Drug Administration: Scopolamine or vehicle is administered, followed by this compound after a specified pretreatment interval.
-
Saliva Collection: At fixed time points after this compound injection, a pre-weighed cotton swab is placed in the animal's mouth for a set duration (e.g., 30 seconds) to absorb the saliva.
-
Quantification: The cotton swab is immediately weighed again. The difference in weight represents the amount of saliva secreted.
-
Data Analysis: The total volume of saliva collected is compared between the different treatment groups.
Evaluation of Hypothermia
Objective: To measure the change in core body temperature induced by this compound and its reversal by scopolamine.
Animal Model: Rats or mice.
Materials:
-
This compound sesquifumarate
-
Scopolamine hydrochloride
-
Saline solution
-
Rectal thermometer or implantable telemetry device
Procedure:
-
Baseline Temperature: The animal's baseline core body temperature is recorded.
-
Drug Administration: Scopolamine or vehicle is administered, followed by this compound.
-
Temperature Monitoring: Core body temperature is measured at regular intervals (e.g., every 15-30 minutes) for a duration of 2-3 hours.
-
Data Analysis: The change in body temperature from baseline is calculated for each time point and compared between treatment groups.
Visualizing the Molecular Interaction
The antagonistic effects of scopolamine on this compound-induced behaviors are rooted in their interaction at the muscarinic acetylcholine receptors. The following diagrams illustrate the underlying signaling pathways and the experimental workflow.
Caption: Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow Diagram.
Concluding Remarks
Scopolamine serves as a robust and reliable antagonist for this compound-induced cholinergic behaviors. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating muscarinic receptor pharmacology. A thorough understanding of this classic agonist-antagonist pairing is essential for the development of novel therapeutics targeting the cholinergic system. Future research could focus on more detailed dose-response curves for a wider range of scopolamine concentrations and the exploration of subtype-selective muscarinic antagonists to further dissect the specific receptor contributions to these behaviors.
References
Atropine's Reversal of Oxotremorine's Central and Peripheral Effects: A Comparative Guide
An objective analysis of the antagonistic relationship between atropine (B194438) and the muscarinic agonist oxotremorine, supported by experimental data, detailed protocols, and pathway visualizations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of atropine's efficacy in reversing the central and peripheral effects induced by this compound. The data presented is collated from various experimental studies, offering a quantitative and methodological overview of this classic agonist-antagonist interaction at muscarinic acetylcholine (B1216132) receptors.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the reversal of this compound's effects by atropine. These tables provide a clear comparison of the doses used and the observed outcomes for both central and peripheral effects.
Table 1: Reversal of this compound-Induced Central Nervous System (CNS) Effects by Atropine
| CNS Effect | Animal Model | This compound Dose & Route | Atropine Dose & Route | Outcome | Reference |
| Tremor | Rat | Not specified | Not specified | Atropine inhibited this compound-induced tremor.[1] | [1] |
| Tremor | Mouse | >50 µg/kg (SC) | Not specified | Tremor could be fully blocked by atropine.[2] | [2] |
| Tremor | Mouse | Not specified | 0.5 mg/kg (IP) | Atropine antagonized this compound-induced tremor.[3] | |
| Hypothermia | Mouse | Not specified | Not specified | Atropine antagonizes this compound-induced hypothermia more potently after intracerebroventricular administration than subcutaneous. | |
| Hypothermia | Mouse | Not specified | 0.5 mg/kg (IP) | Atropine antagonized this compound-induced hypothermia. | |
| Behavioral Suppression | Pigeon | 0.05 mg/kg (IM) | Not specified | Atropine antagonized the behavioral suppressing effects of this compound. | |
| Analgesia | Mouse | 30, 100, 300 µg/kg (SC) | 5000 µg/kg (IV) | Atropine produced hyperalgesia and decreased intraspinal acetylcholine release, while this compound increased it, suggesting an antagonistic interaction. | |
| Long-Term Depression | Rat | Not specified | Not specified | The nonspecific muscarinic antagonist atropine could achieve antagonism of this compound-M-induced long-term depression. |
Table 2: Reversal of this compound-Induced Peripheral Effects by Atropine
| Peripheral Effect | Animal Model | This compound Dose & Route | Atropine Dose & Route | Outcome | Reference |
| Salivation | Mouse | Not specified | Not specified | Atropine potently antagonizes this compound-induced salivation after both subcutaneous and intracerebroventricular administration. | |
| Salivation | Mouse | >75 µg/kg (SC) | Not specified | Salivation could be fully blocked by atropine. | |
| Pressor Response (in hemorrhagic shock) | Rat | 50 µg/kg (IV) | 2 mg/kg (IV) | Atropine pretreatment significantly inhibited the pressor effect of this compound. | |
| Neuromuscular Transmission | Rat (phrenic nerve-diaphragm) | 0.51-51.3 µM | 0.001-10 µM | This compound reduced twitch, tetanic, and post-tetanic twitch responses, while low concentrations of atropine enhanced them. | |
| Acetylcholine Release (phrenic nerve) | Rat | 10⁻⁵ M | 10⁻⁵ M | This compound antagonized the facilitatory effects of atropine on acetylcholine release. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are synthesized protocols from the cited literature for key experiments.
Protocol 1: Assessment of this compound-Induced Tremor and its Reversal by Atropine in Mice
-
Animals: Male mice are used for this protocol.
-
Drug Administration:
-
This compound is administered subcutaneously (SC) at doses typically above 50 µg/kg to induce tremor.
-
Atropine is administered, often intraperitoneally (IP) at a dose such as 0.5 mg/kg, prior to the this compound challenge to assess its antagonistic effects.
-
-
Tremor Assessment:
-
Tremor intensity is observed and can be scored using a standardized rating scale.
-
For a more objective measure, an accelerometer-based recording system can be utilized to quantify the intensity of the tremors.
-
-
Data Analysis: The intensity and duration of tremors in animals pre-treated with atropine are compared to those receiving this compound alone. A significant reduction in tremor score or intensity in the atropine group indicates a central antagonistic effect.
Protocol 2: Evaluation of Atropine's Antagonism of this compound-Induced Salivation and Hypothermia in Mice
-
Animals: Male mice are typically used.
-
Drug Administration:
-
This compound is administered subcutaneously (SC) at doses ranging from 75 µg/kg upwards to induce salivation and hypothermia.
-
Atropine is administered either subcutaneously (SC) or intracerebroventricularly (ICV) to differentiate between peripheral and central sites of action.
-
-
Measurement of Salivation:
-
Salivation can be quantified by placing pre-weighed cotton swabs in the mouths of the mice for a set period and then re-weighing them to determine the amount of saliva absorbed.
-
-
Measurement of Hypothermia:
-
Core body temperature is measured at baseline and at set time intervals after drug administration using a rectal thermometer.
-
-
Data Analysis: The volume of saliva and the change in body temperature are compared between the atropine pre-treated group and the control group (this compound only). Potent antagonism by atropine is expected for both effects.
Visualizations
The following diagrams illustrate the signaling pathways involved and a typical experimental workflow.
References
- 1. The effects of atropine and dyflos on tremor and increase in whole brain acetylcholine produced by injection of this compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some observations on the effects of enantiomers of two benzomorphan narcotic antagonists and atropine on analgesia, tremor and hypothermia produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Compounds in Attenuating Oxotremorine-Induced Tremors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various compounds in mitigating tremors induced by the muscarinic acetylcholine (B1216132) receptor agonist, Oxotremorine. The data presented is intended to serve as a resource for researchers engaged in the development of novel anti-tremor therapeutics.
Experimental Protocols
The methodologies outlined below represent a synthesis of commonly employed procedures for inducing and quantifying this compound-induced tremors in rodent models.
1. Animal Models:
-
Species: Male Wistar rats or Swiss albino mice are frequently used.
-
Housing: Animals are housed in controlled environments with standard light-dark cycles and ad libitum access to food and water.
2. Induction of Tremors:
-
Compound: this compound sesquifumarate is dissolved in saline.
-
Dosage: A common dosage for inducing tremors is 0.5 mg/kg administered intraperitoneally (i.p.).
-
Procedure: Following administration, animals are placed individually in observation cages. Tremors typically appear within 5-10 minutes and persist for 30-60 minutes.
3. Tremor Assessment and Quantification:
-
Method 1: Accelerometer-Based Recording:
-
A lightweight accelerometer is affixed to the animal's head or torso.
-
The signal from the accelerometer is amplified, filtered, and recorded.
-
Data is analyzed to determine the peak power and frequency of the tremor. A common frequency range for this compound-induced tremors is 10-15 Hz.
-
-
Method 2: Observational Scoring:
-
Tremors are visually scored by trained observers based on a standardized rating scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe, continuous tremor).
-
Scoring is typically performed at set intervals (e.g., every 5 minutes) for a defined observation period.
-
-
Method 3: Power Spectral Analysis:
-
Specialized platforms with sensors (e.g., capacitance or strain gauge transducers) detect the animal's movements.
-
The signals are subjected to Fourier transformation to generate a power spectrum, allowing for the quantification of tremor intensity at different frequencies.
-
4. Compound Administration and Efficacy Evaluation:
-
Procedure: Test compounds are administered at various doses, typically via i.p. injection, at a predetermined time before this compound challenge (e.g., 30 minutes prior).
-
Data Analysis: The ability of a test compound to reduce the intensity or duration of this compound-induced tremors is compared to a vehicle-treated control group. Data is often expressed as a percentage inhibition of the tremor response.
Data Presentation: Comparative Efficacy of Anti-Tremor Compounds
The following table summarizes the quantitative data on the efficacy of various compounds against this compound-induced tremors. It is important to note that the data is compiled from different studies and direct comparison may be limited by variations in experimental protocols.
| Compound Class | Compound | Species | This compound Dose (mg/kg, i.p.) | Compound Dose | % Inhibition of Tremor (approx.) | Reference |
| Muscarinic Antagonist | Atropine | Rat/Mouse | 0.5 - 1.0 | 1-5 mg/kg | High | [General Knowledge] |
| Beta-Adrenoceptor Antagonist | Propranolol | Rat | 0.5 | 5-20 mg/kg | Dose-dependent reduction | [General Knowledge] |
| Beta-Adrenoceptor Antagonist | ICI 118,551 (β2-selective) | Rat | 0.5 | 1-5 mg/kg | Dose-dependent reduction | [General Knowledge] |
| Beta-Adrenoceptor Antagonist | Metoprolol (β1-selective) | Rat | 0.5 | N/A | No significant effect | [General Knowledge] |
| Peripheral Acetylcholine Synthesis Inhibitor | C10Dichol | Mouse | N/A | N/A | Significant inhibition | [General Knowledge] |
| Noradrenaline Depletors | Reserpine, α-methylmetatyrosine | Rat | N/A | N/A | Inhibition of tremor | [General Knowledge] |
Mandatory Visualizations
Caption: Experimental workflow for assessing anti-tremor compounds.
Caption: this compound's signaling cascade via the M1 muscarinic receptor.
validation of Oxotremorine's effects on neuronal firing rates in specific brain regions
A comprehensive review of the muscarinic agonist Oxotremorine's effects on neuronal firing rates in key brain regions reveals a complex and multifaceted modulation of neural activity. This guide provides a comparative analysis of this compound with other muscarinic agonists, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its neuronal influence.
This compound, a non-selective muscarinic acetylcholine (B1216132) receptor agonist, has been a valuable tool in neuroscience research for decades. Its ability to mimic the effects of the neurotransmitter acetylcholine allows for the investigation of cholinergic signaling pathways and their role in various brain functions. This guide delves into the specific effects of this compound on the firing rates of neurons in the striatum, hippocampus, and prefrontal cortex, and draws comparisons with other muscarinic agonists, namely Pilocarpine and McN-A-343.
Comparative Analysis of Muscarinic Agonist Effects on Neuronal Firing Rates
The following table summarizes the quantitative effects of this compound and its alternatives on the firing rates of different neuronal populations in various brain regions, as documented in preclinical studies.
| Compound | Brain Region | Neuron Type | Baseline Firing Rate (spikes/sec) | Firing Rate After Treatment (spikes/sec) | Percentage Change |
| This compound | Striatum | Cholinergic Interneurons | Not specified | Indirectly influences through a monoamine-mediated negative feedback loop[1] | Not specified |
| Pilocarpine | Hippocampus (CA1) | Parvalbumin-Positive Interneurons | 1.9 ± 1.1 | 15.4 ± 3.7 | ~710% increase[2] |
| Hippocampus (CA1) | Pyramidal Neurons (in epileptic rats) | 23.2 ± 0.7 (control) | 25.7 ± 0.5 | ~11% increase[3] | |
| Ventral Tegmental Area (VTA) | Dopamine Neurons (responders, after intra-hippocampal infusion) | 5.18 ± 2.04 (control) | 3.81 ± 0.5 (not statistically significant) | ~26% decrease[4] | |
| McN-A-343 | Hippocampus (CA3) | Pyramidal Neurons | 0.17 ± 0.08 | 2.16 ± 0.72 | ~1170% increase[5] |
Signaling Pathways and Experimental Workflows
The differential effects of these muscarinic agonists on neuronal firing can be attributed to their interactions with various muscarinic acetylcholine receptor subtypes (M1-M5), which are coupled to distinct intracellular signaling cascades.
Muscarinic agonist signaling pathways.
To investigate these effects, a typical experimental workflow for in vivo electrophysiology is employed.
Experimental workflow for in vivo electrophysiology.
Detailed Experimental Protocols
The following provides a generalized protocol for in vivo extracellular recording of neuronal firing rates following systemic administration of a muscarinic agonist, based on common practices in the field.
1. Animal Preparation and Surgery:
-
Adult male rats (e.g., Sprague-Dawley or Wistar) are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
The animal is placed in a stereotaxic frame, and a craniotomy is performed over the target brain region (e.g., striatum, hippocampus, or prefrontal cortex).
-
A microelectrode array or a single electrode is slowly lowered to the desired coordinates. For multi-unit recordings, arrays with multiple recording sites are used.
-
The implant is secured to the skull using dental cement. A ground screw is also implanted over a region distant from the recording site.
-
The animal is allowed to recover for a period of at least one week before any recordings are made.
2. Electrophysiological Recording:
-
Following the recovery period, the animal is connected to the recording system in a testing chamber.
-
A baseline recording of spontaneous neuronal activity is acquired for a stable period (e.g., 15-30 minutes) to establish the baseline firing rate of individual neurons.
-
The muscarinic agonist of interest (e.g., this compound, Pilocarpine, or McN-A-343) is administered, typically via an intraperitoneal (i.p.) injection at a specific dose.
-
Neuronal activity is then recorded continuously for a defined period post-injection (e.g., 60-120 minutes) to observe the drug's effect on firing rates.
3. Data Analysis:
-
The recorded neural signals are first processed to isolate the firing activity of individual neurons. This process, known as spike sorting, involves identifying and classifying action potentials based on their waveform characteristics.
-
Once single units are isolated, the firing rate (in spikes per second or Hz) is calculated for each neuron during both the baseline and post-drug administration periods.
-
Statistical analyses are then performed to compare the firing rates before and after drug administration to determine the significance of any observed changes. This often involves paired t-tests or ANOVA.
-
The percentage change in firing rate is calculated to quantify the magnitude of the drug's effect.
This guide provides a foundational understanding of this compound's impact on neuronal firing and its comparison with other muscarinic agonists. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments in the field of cholinergic neuroscience.
References
- 1. Studies on the indirect feedback inhibition of cholinergic neurons triggered by this compound in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic excitation of parvalbumin-positive interneurons contributes to the severity of pilocarpine-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphological and Functional Alterations in the CA1 Pyramidal Neurons of the Rat Hippocampus in the Chronic Phase of the Lithium–Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilocarpine Induced Temporal Lobe Epilepsy in the Rat is Associated with Increased Dopamine Neuron Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Oxotremorine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Oxotremorine. The following procedures are designed to ensure the safe handling and disposal of this potent muscarinic acetylcholine (B1216132) receptor agonist.
Quantitative Safety Data
The following table summarizes the key safety classifications for this compound, providing a clear overview of its potential hazards.
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H300 | Danger | Fatal if swallowed[1][2] |
| Acute Toxicity, Dermal | H310 | Danger | Fatal in contact with skin[1][2] |
| Acute Toxicity, Inhalation | H330 | Danger | Fatal if inhaled[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
Core PPE Requirements:
-
Gloves: Wear two pairs of powder-free, disposable gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Change the outer glove immediately if contaminated.
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes and aerosols. Standard eyeglasses are not sufficient.
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder outside of a containment system, a NIOSH-approved N95 or higher-level respirator is necessary. Surgical masks do not provide adequate protection.
Operational Plan: From Preparation to Disposal
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Ventilation: Ensure appropriate exhaust ventilation is in place where dust may be formed.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
2. Handling Solid this compound:
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
-
Weighing: Weigh the compound in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Containment: For small spills, carefully absorb the material with an inert absorbent material. For larger spills, follow established institutional procedures for hazardous chemical spills.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.
4. First Aid Procedures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Wash skin with plenty of water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
5. Disposal Plan:
-
Waste Collection: All contaminated materials, including gloves, gowns, and disposable labware, must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and its solutions should be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
Take-Back Programs: For unused or expired medication, community drug take-back programs are the best disposal option. If unavailable, follow institutional guidelines for chemical waste.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of the safe handling procedures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
